molecular formula C10H13ClO B040824 ((3-Chloropropoxy)methyl)benzene CAS No. 26420-79-1

((3-Chloropropoxy)methyl)benzene

Cat. No.: B040824
CAS No.: 26420-79-1
M. Wt: 184.66 g/mol
InChI Key: XYQPOKBAQDQMQP-UHFFFAOYSA-N
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Description

((3-Chloropropoxy)methyl)benzene is a versatile organic building block of significant interest in synthetic and medicinal chemistry. Its structure features a benzyl group linked to a 3-chloropropoxy chain, making it a valuable bifunctional linker. The benzyl moiety can act as a protective group or a lipophilic anchor, while the terminal chlorine is a highly reactive handle amenable to nucleophilic substitution, particularly with nitrogen nucleophiles. This reactivity profile makes it an excellent precursor for the synthesis of novel amine derivatives, which are crucial scaffolds in the development of pharmaceutical candidates, agrochemicals, and functional materials. Researchers utilize this compound to introduce a phenoxypropylamine-like spacer into larger molecular architectures, facilitating structure-activity relationship (SAR) studies and the optimization of physicochemical properties. Its primary research value lies in its application as a key intermediate in the synthesis of small molecule libraries for high-throughput screening and in the construction of more complex chemical entities, such as kinase inhibitors and GPCR-targeted ligands. Handling should be performed by qualified professionals in a well-ventilated laboratory setting, adhering to standard safety protocols for halogenated compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloropropoxymethylbenzene
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InChI

InChI=1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XYQPOKBAQDQMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10278117
Record name [(3-Chloropropoxy)methyl]benzene
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Molecular Weight

184.66 g/mol
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CAS No.

26420-79-1
Record name 26420-79-1
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Record name [(3-Chloropropoxy)methyl]benzene
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Foundational & Exploratory

An In-depth Technical Guide to ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of ((3-Chloropropoxy)methyl)benzene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Chemical Properties

This compound, also known as benzyl 3-chloropropyl ether, is an organic compound characterized by a benzyl group linked to a chloropropyl group via an ether linkage.[1][2] Its chemical structure and properties make it a versatile reagent in organic synthesis.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₃ClO[1][3]
Molecular Weight 184.66 g/mol [1][3]
CAS Number 26420-79-1[1][3]
Appearance White (solid) or clear colorless to yellow liquid[1]
Boiling Point 250°C at 760 mmHg; 131-133°C at 20 mmHg[1][4]
Density 1.067 g/mL[1][5]
Refractive Index (n20/D) 1.509[1]
Flash Point 109.9°C[1][5]
Vapour Pressure 0.0351 mmHg at 25°C[1]
LogP 2.83210[1]

Reactivity Profile

The reactivity of this compound is dictated by its three main functional components: the benzyl ether group, the alkyl chloride, and the aromatic benzene ring.

  • Benzyl Ether Group : Benzyl ethers are generally stable under a variety of conditions but can be cleaved under specific circumstances.[6] Hydrogenolysis, typically using hydrogen gas and a palladium catalyst (Pd/C), is a common and mild method for cleaving the benzyl ether to yield an alcohol and toluene.[7] Strong acids can also cleave the ether bond.[6] The ether oxygen can also influence the reactivity of the adjacent methylene and propyl groups.

  • Alkyl Chloride : The primary alkyl chloride is susceptible to nucleophilic substitution reactions (Sₙ2). A wide range of nucleophiles can displace the chloride ion, making this compound a useful intermediate for introducing a benzyloxypropyl moiety into other molecules.

  • Benzene Ring : The benzene ring can undergo electrophilic aromatic substitution. The benzyloxy group is an activating group and an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to the substituent.[8] This is due to the electron-donating resonance effect of the ether oxygen. However, the inductive effect of the electronegative oxygen can slightly deactivate the ring compared to alkyl-substituted benzenes.[9]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of benzyl alcohol with 3-chloro-1-propanol under basic conditions, or more commonly, the reaction of sodium benzoxide with 1,3-dichloropropane. A representative experimental protocol is detailed below.

Representative Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Benzyl alcohol

  • Sodium hydride (NaH) or another suitable base

  • 1,3-Dichloropropane

  • Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add benzyl alcohol and anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the sodium benzoxide.

  • Slowly add a solution of 1,3-dichloropropane in anhydrous THF to the reaction mixture via the dropping funnel.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by vacuum distillation to yield this compound.

Spectroscopic Analysis

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzene ring (typically in the range of δ 7.2-7.4 ppm). The benzylic protons (-OCH₂-Ph) would appear as a singlet around δ 4.5 ppm. The three methylene groups of the propyl chain would exhibit signals in the δ 2.0-4.0 ppm range, with characteristic splitting patterns (triplets or multiplets) due to coupling with adjacent protons.

  • ¹³C NMR : The carbon NMR spectrum would show characteristic peaks for the aromatic carbons, the benzylic carbon, and the three carbons of the propyl chain. The carbon attached to the chlorine atom would be shifted downfield compared to the other aliphatic carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic ring (around 3030-3100 cm⁻¹) and the aliphatic chain (around 2850-2960 cm⁻¹).[10] A strong C-O-C stretching vibration for the ether linkage would be expected in the region of 1050-1150 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z 184. The isotopic pattern of the molecular ion would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.[3] Common fragmentation patterns would include the loss of a chloropropyl group and the formation of the stable benzyl cation (m/z 91).

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.

Synthesis_Workflow Benzyl_Alcohol Benzyl Alcohol Sodium_Benzoxide Sodium Benzoxide Benzyl_Alcohol->Sodium_Benzoxide Deprotonation Base Base (e.g., NaH) Base->Sodium_Benzoxide Product This compound Sodium_Benzoxide->Product Nucleophilic Substitution (SN2) Dichloropropane 1,3-Dichloropropane Dichloropropane->Product Workup Aqueous Workup & Extraction Product->Workup Purification Vacuum Distillation Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Williamson Ether Synthesis of this compound.

References

Technical Guide: ((3-Chloropropoxy)methyl)benzene (CAS No. 26420-79-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3-Chloropropoxy)methyl)benzene, also known as benzyl 3-chloropropyl ether, is a key organic intermediate with significant applications in the pharmaceutical industry. Its primary utility lies in its role as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Silodosin, a medication used to treat benign prostatic hyperplasia.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, and applications of this compound, with a focus on providing practical information for laboratory and developmental use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 26420-79-1[2][3][4][5][6][7][8]
Molecular Formula C10H13ClO[2][3][4][5][6][7]
Molecular Weight 184.66 g/mol [2][3][4][5][6][7]
Boiling Point 250 °C at 760 mmHg
Purity Typically >95% or >98%[2][4][5][7]
Appearance Colorless oil
Storage Sealed in a dry area, 2-8°C[6]
SMILES Code ClCCCOCC1=CC=CC=C1[2][6][7]

Synthesis Methodologies

Two primary synthetic routes for the preparation of this compound have been identified. Both methods offer distinct advantages and are amenable to laboratory-scale synthesis.

Method 1: Modified Williamson Ether Synthesis

This method involves the reaction of 3-chloro-1-propanol with benzyl bromide in a biphasic system, facilitated by a phase-transfer catalyst. This approach is a variation of the classical Williamson ether synthesis, adapted for the specific reactants.

Experimental Protocol:

  • Reactants:

    • 3-Chloro-1-propanol

    • Benzyl bromide

    • Sodium hydroxide (solution)

    • Tetrabutylammonium bromide (phase-transfer catalyst)

    • Dichloromethane (solvent)

  • Procedure:

    • To a reaction vessel, add 3-chloro-1-propanol, benzyl bromide, and tetrabutylammonium bromide in dichloromethane.

    • Slowly add a solution of sodium hydroxide to the mixture while stirring.

    • Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitoring by TLC or GC is recommended).

    • After cooling to room temperature, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • Purify the crude product by vacuum distillation.

Method 2: Chlorination of 3-(Benzyloxy)-1-propanol

This alternative synthesis involves the conversion of the corresponding alcohol, 3-(benzyloxy)-1-propanol, to the desired alkyl chloride using a chlorinating agent such as triphosgene in the presence of a base.

Experimental Protocol:

  • Reactants:

    • 3-(Benzyloxy)-1-propanol

    • Triphosgene

    • Triethylamine (base)

    • Dichloromethane (solvent)

  • Procedure:

    • Dissolve 3-(benzyloxy)-1-propanol and triethylamine in dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add a solution of triphosgene in dichloromethane to the cooled reaction mixture.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure this compound.

Spectroscopic Data

While a comprehensive set of spectra is not publicly available, the following 1H and 13C NMR data have been reported for this compound.

¹H NMR (250 MHz, CDCl₃) ¹³C NMR (62.5 MHz, CDCl₃)
δ (ppm) = 7.31-7.18 (5H, m), 4.44 (2H, s), 3.60 (2H, t, J = 6.5 Hz), 3.54 (2H, t, J = 5.9 Hz), 1.98 (2H, p, J = 6.3 Hz)δ (ppm) = 138.15, 128.30, 127.54, 127.51, 73.01, 66.60, 41.88, 32.68

Application in Drug Development: Synthesis of Silodosin

This compound is a pivotal intermediate in the multi-step synthesis of Silodosin.[1][2] It is used to introduce the benzyloxypropyl side chain onto an indoline core structure. The following diagram illustrates the initial steps of a reported Silodosin synthesis where this compound is utilized.

Silodosin_Synthesis_Workflow cluster_reagents Key Reagents cluster_synthesis Synthetic Steps Indoline Indoline step1 Step 1: Alkylation Indoline->step1 Chloropropoxy This compound Chloropropoxy->step1 intermediate1 1-[3-(Benzyloxy)propyl]indoline step1->intermediate1 DMF, N,N-Diisopropylethylamine step2 Step 2: Further Functionalization silodosin Silodosin step2->silodosin Multiple Steps intermediate1->step2

Caption: Workflow for the initial alkylation step in Silodosin synthesis.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6]

Potential Impurities and Side Reactions

In the Williamson ether synthesis (Method 1), potential side reactions include the E2 elimination of HBr from benzyl bromide, especially if a sterically hindered base is used or at elevated temperatures. Incomplete reaction can lead to the presence of unreacted 3-chloro-1-propanol and benzyl bromide in the crude product. Over-reaction or side reactions could potentially lead to the formation of dibenzyl ether or 1,3-bis(benzyloxy)propane.

For the chlorination reaction (Method 2), incomplete reaction will result in the presence of the starting alcohol, 3-(benzyloxy)-1-propanol. The use of triphosgene requires careful handling due to its toxicity and the potential for the formation of phosgene.

Conclusion

This compound is a valuable chemical intermediate with a well-defined role in pharmaceutical synthesis. The synthetic methods described provide viable routes for its preparation in a laboratory setting. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and safe utilization in research and drug development. Further investigation into its toxicological profile and the development of a comprehensive SDS would be beneficial for the scientific community.

References

An In-depth Technical Guide to the Synthesis of ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ((3-Chloropropoxy)methyl)benzene, a valuable building block in organic and medicinal chemistry. The primary synthetic route detailed is the Williamson ether synthesis, a robust and widely applicable method for the formation of ethers.[1] This document outlines two plausible synthetic pathways, including detailed experimental protocols, reaction mechanisms, and expected analytical data. All quantitative information is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide a clear graphical representation of the synthetic processes.

Introduction

This compound, also known as benzyl 3-chloropropyl ether, is a bifunctional organic molecule featuring a benzyl ether moiety and a terminal alkyl chloride. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The ether linkage provides stability, while the reactive chloro group allows for a variety of subsequent chemical transformations.

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide, leading to the formation of an ether and a salt byproduct.[1] This guide will explore two variations of this synthesis, starting from either benzyl alcohol or 3-chloro-1-propanol.

Synthetic Pathways

The synthesis of this compound can be approached from two primary retrosynthetic disconnections, both employing the Williamson ether synthesis.

  • Pathway A: Reaction of benzyl alcohol with a 3-chloropropyl halide.

  • Pathway B: Reaction of 3-chloro-1-propanol with a benzyl halide.

Both pathways are viable; however, the choice of reagents may be influenced by factors such as commercial availability, cost, and reactivity. For instance, benzyl bromide is a common and reactive benzylating agent, while 1-bromo-3-chloropropane offers a suitable electrophile with a more reactive bromide leaving group compared to chloride.[2]

Signaling Pathway for Williamson Ether Synthesis

The following diagram illustrates the general mechanism of the Williamson ether synthesis.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Alcohol R-OH Alkoxide R-O⁻ Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH, KOH) Protonated_Base Base-H⁺ Base->Protonated_Base Alkyl_Halide R'-X Halide_Ion X⁻ Alkyl_Halide->Halide_Ion Ether R-O-R' Alkoxide_2 R-O⁻ Alkoxide_2->Ether SN2 Attack

General mechanism of the Williamson ether synthesis.

Experimental Protocols

The following sections provide detailed experimental procedures for the two proposed synthetic pathways.

Pathway A: From Benzyl Alcohol and 1-Bromo-3-chloropropane

This pathway involves the deprotonation of benzyl alcohol to form sodium benzyloxide, which then acts as a nucleophile to displace the bromide from 1-bromo-3-chloropropane.

experimental_workflow_A Start Start Reactants Benzyl Alcohol Sodium Hydride Anhydrous THF Start->Reactants Reaction1 Stir at 0 °C to rt Reactants->Reaction1 Add_Halide Add 1-Bromo-3-chloropropane Reaction1->Add_Halide Reaction2 Reflux Add_Halide->Reaction2 Workup Quench with Water Extract with Ether Wash with Brine Reaction2->Workup Purification Dry over Na₂SO₄ Concentrate Vacuum Distillation Workup->Purification Product This compound Purification->Product

Workflow for the synthesis from benzyl alcohol.
  • Reaction Setup: A flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) and anhydrous tetrahydrofuran (THF, 150 mL).

  • Formation of Alkoxide: The suspension is cooled to 0 °C in an ice bath. A solution of benzyl alcohol (10.81 g, 0.10 mol) in anhydrous THF (50 mL) is added dropwise via the dropping funnel over 30 minutes. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: A solution of 1-bromo-3-chloropropane (17.32 g, 0.11 mol) in anhydrous THF (50 mL) is added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of water (50 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation to afford this compound as a colorless oil.

Pathway B: From 3-Chloro-1-propanol and Benzyl Bromide

This alternative pathway involves the deprotonation of 3-chloro-1-propanol, followed by reaction with benzyl bromide. A similar procedure to the one described for the synthesis of 1-chloro-3-benzyloxypropane can be adapted.[3]

experimental_workflow_B Start Start Reactants 3-Chloro-1-propanol Potassium tert-butoxide Anhydrous THF Start->Reactants Reaction1 Stir and cool in ice/salt bath Reactants->Reaction1 Add_Halide Add Benzyl Bromide Reaction1->Add_Halide Reaction2 Stir at low temperature Add_Halide->Reaction2 Workup Pour into Water Extract with Ether Wash with Brine Reaction2->Workup Purification Dry over Na₂SO₄ Concentrate Vacuum Distillation Workup->Purification Product This compound Purification->Product

Workflow for the synthesis from 3-chloro-1-propanol.
  • Reaction Setup: In a 2 L flask, a mixture of 3-chloro-1-propanol (56.7 g, 0.6 mol), benzyl bromide (102.6 g, 0.6 mol), and dry THF (600 mL) is stirred and cooled with an ice/salt mixture.[3]

  • Addition of Base: Potassium tert-butoxide (70 g, 0.625 mol) is added in portions over a period of 1 hour, maintaining the internal temperature below 5 °C.[3]

  • Reaction: The reaction mixture is stirred at the low temperature for an additional 2-3 hours after the addition of the base is complete. The progress of the reaction is monitored by TLC.

  • Work-up: The reaction mixture is poured into 1 L of cold water and extracted with diethyl ether (3 x 300 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Key Reactants
CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Benzyl AlcoholC₇H₈O108.142051.044
1-Bromo-3-chloropropaneC₃H₆BrCl157.44143-1451.59
3-Chloro-1-propanolC₃H₇ClO94.541601.132
Benzyl BromideC₇H₇Br171.03198-1991.438
Sodium Hydride (60%)NaH24.00 (as 100%)-1.396 (dispersion)
Potassium tert-butoxideC₄H₉KO112.21-0.910
Table 2: Properties and Expected Spectroscopic Data for this compound
PropertyValue
Molecular Formula C₁₀H₁₃ClO
Molar Mass ( g/mol ) 184.66
Appearance Colorless oil
Expected Boiling Point ~130-132 °C at 8 mmHg (based on the bromo-analog)[4]
Expected ¹H NMR (CDCl₃, ppm) δ 7.35-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, O-CH₂ -Ar), 3.65 (t, 2H, CH₂ -Cl), 3.55 (t, 2H, O-CH₂ -CH₂), 2.05 (quintet, 2H, -CH₂-CH₂ -CH₂-)
Expected ¹³C NMR (CDCl₃, ppm) δ 138.0 (Ar-C), 128.4 (Ar-CH), 127.7 (Ar-CH), 127.6 (Ar-CH), 73.0 (O-C H₂-Ar), 67.0 (O-C H₂-CH₂), 41.5 (C H₂-Cl), 32.0 (-CH₂-C H₂-CH₂-)
Expected IR (neat, cm⁻¹) 3080-3030 (Ar C-H stretch), 2940-2860 (Aliphatic C-H stretch), 1100 (C-O stretch), 740, 700 (Ar C-H bend), 650 (C-Cl stretch)

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound using the Williamson ether synthesis. By providing comprehensive experimental protocols, workflow diagrams, and tabulated quantitative data, researchers and professionals in drug development can readily implement these procedures. The choice between the two pathways will likely depend on the availability and cost of the starting materials. The provided spectroscopic data serves as a benchmark for the characterization and quality control of the synthesized product.

References

Navigating the Stability of ((3-Chloropropoxy)methyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ((3-Chloropropoxy)methyl)benzene. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data and chemical principles to ensure the integrity of this compound in a laboratory setting. While specific quantitative stability data for this compound is limited in publicly available literature, this guide offers a robust framework based on the reactivity of its constituent functional groups—a benzylic ether and an alkyl chloride.

Core Stability Profile and Storage Recommendations

This compound is a colorless liquid that is generally stable under recommended storage conditions.[1][2] However, its chemical structure suggests potential degradation pathways that researchers should be aware of. The primary concerns for the stability of this compound are hydrolysis, photodegradation, thermal decomposition, and oxidation.

Proper storage is paramount to maintaining the chemical integrity of this compound. The following table summarizes the recommended storage conditions based on safety data sheets for this and structurally related compounds.

ParameterRecommended ConditionRationale
Temperature Cool, ambient temperature.[3][4]To minimize thermal decomposition and potential vapor pressure build-up.
Light Store in a dark place, protected from light.To prevent photodegradation, a common pathway for benzylic compounds.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon) if possible.To prevent oxidation, particularly at the benzylic position.
Moisture Keep container tightly closed in a dry environment.[3][4]To prevent hydrolysis of the alkyl chloride and ether functionalities.
Ventilation Store in a well-ventilated area.[3][4]To safely dissipate any potential vapors.
Incompatibilities Avoid strong oxidizing agents, strong acids, and strong bases.[2]To prevent chemical reactions that could degrade the compound.

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under adverse conditions. Understanding these pathways is crucial for designing stable formulations and interpreting stability study results.

Caption: Predicted degradation pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a series of experiments should be conducted. The following protocols are based on established guidelines for chemical stability testing and can be adapted for this specific compound.

Accelerated Stability Study

This study is designed to predict the long-term stability of the compound by subjecting it to elevated stress conditions.

AcceleratedStabilityWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis cluster_evaluation Evaluation start Prepare samples of This compound conditions Define stress conditions (e.g., 40°C/75% RH, 50°C/75% RH) start->conditions storage Store samples in stability chambers under defined conditions conditions->storage sampling Withdraw samples at pre-defined time points (e.g., 0, 1, 3, 6 months) storage->sampling analytical Analyze samples for purity and degradation products (e.g., HPLC, GC-MS) sampling->analytical for each time point data Collect and analyze data (degradation kinetics) analytical->data end Determine shelf-life and recommended storage conditions data->end

Caption: Workflow for an accelerated stability study.

Methodology:

  • Sample Preparation: Prepare multiple, identical samples of this compound in appropriate containers (e.g., amber glass vials with inert caps).

  • Storage Conditions: Place the samples in controlled environment chambers at various elevated temperatures and relative humidity (RH) levels (e.g., 40°C/75% RH, 50°C/75% RH, 60°C/ambient RH). Include a control set stored at the recommended long-term storage condition (e.g., 25°C/60% RH).

  • Time Points: Withdraw samples at specified time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze each sample for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Evaluation: Plot the concentration of the parent compound and any major degradants over time. Use this data to determine the degradation kinetics and extrapolate to predict the shelf-life under normal storage conditions.

Forced Degradation Studies

These studies are designed to identify potential degradation products and pathways under harsh conditions.

Methodology:

  • Acid and Base Hydrolysis: Reflux the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Monitor the reaction over time by TLC or HPLC.

  • Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Heat the solid or a solution of the compound at a high temperature (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a xenon lamp) to simulate sunlight exposure.

  • Analysis: For each condition, analyze the stressed samples to identify and characterize the degradation products using techniques like LC-MS/MS and NMR.

Conclusion

References

An In-depth Technical Guide to ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound ((3-Chloropropoxy)methyl)benzene, also known as benzyl 3-chloropropyl ether. It details its chemical structure, nomenclature, and key physicochemical properties. A detailed experimental protocol for its synthesis via the chlorination of 3-benzyloxy-1-propanol is provided, along with its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a critical resource for researchers utilizing this compound as a chemical intermediate in organic synthesis and drug discovery.

Introduction

This compound (CAS No. 26420-79-1) is a bifunctional organic molecule featuring a benzyl ether and a primary alkyl chloride. This unique combination of functional groups makes it a valuable intermediate in a variety of organic syntheses, allowing for the introduction of a benzyloxypropyl moiety into target molecules. Its structural attributes are of particular interest to medicinal chemists and drug development professionals for the construction of novel molecular scaffolds.

Structure and Nomenclature

The structure of this compound consists of a benzene ring connected to a 3-chloropropoxy group through a methylene bridge.

  • Molecular Structure:

    Figure 1: Chemical structure of this compound.

The systematic IUPAC name for this compound is 1-((3-chloropropoxy)methyl)benzene. It is also commonly referred to as benzyl 3-chloropropyl ether.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 26420-79-1[1][2][3][4]
Molecular Formula C₁₀H₁₃ClO[1][3][4]
Molecular Weight 184.66 g/mol [1][3][4]
Appearance Colorless oil[5]
Boiling Point 250 °C at 760 mmHg[6]
Density 1.067 g/cm³[6]
Refractive Index 1.509[6]

Table 1: Physicochemical properties of this compound.

Synthesis and Experimental Protocol

This compound can be synthesized from 3-benzyloxy-1-propanol through a chlorination reaction. A detailed experimental protocol is provided below.

Synthesis of this compound from 3-Benzyloxy-1-propanol[5]

This synthesis involves the activation of the primary alcohol with triphosgene and triethylamine to facilitate nucleophilic substitution by chloride.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3-Benzyloxy-1-propanol 3-Benzyloxy-1-propanol Triphosgene_TEA Triphosgene, Et₃N ----------------- DCM, 0 °C to rt Product This compound 3-Benzyloxy-1-propanol->Product

Figure 2: Synthesis of this compound.

Materials:

  • 3-Benzyloxy-1-propanol (2.0 mmol)

  • Triethylamine (Et₃N)

  • Triphosgene

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis (oven-dried)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-benzyloxy-1-propanol (1.0 equiv, 2.0 mmol) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine, followed by a solution of triphosgene in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction carefully with water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate (95:5) as the eluent.

  • The final product, this compound, is obtained as a colorless oil with an 84% yield.[5]

Spectroscopic Data

The structural confirmation of the synthesized this compound is achieved through NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

The 1H and 13C NMR spectra were recorded in deuterated chloroform (CDCl₃).

¹H NMR (250 MHz, CDCl₃) ¹³C NMR (62.5 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
7.31-7.18 (m, 5H)Ar-H
4.44 (s, 2H)-OCH₂-Ph
3.60 (t, J = 6.5 Hz, 2H)-CH₂-Cl
3.54 (t, J = 5.9 Hz, 2H)BnO-CH₂-
1.98 (p, J = 6.3 Hz, 2H)-CH₂-CH₂-CH₂-

Table 2: ¹H and ¹³C NMR data for this compound.

Applications in Synthesis

While specific applications in drug development signaling pathways are not extensively documented, this compound serves as a versatile intermediate in organic synthesis. The benzyl ether group acts as a common protecting group for alcohols, which can be cleaved under various conditions. The terminal chloroalkane functionality allows for nucleophilic substitution reactions, enabling the coupling of the benzyloxypropyl linker to a wide range of substrates, including amines, phenols, and thiols. This makes it a useful building block in the synthesis of more complex molecules with potential biological activity.

Safety and Handling

Detailed safety information is not widely available. As with any halogenated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has summarized the key structural, physical, and chemical properties of this compound. A detailed, high-yield synthesis protocol has been provided, along with comprehensive NMR characterization data. While its direct role in drug development is not yet fully elucidated, its utility as a bifunctional intermediate makes it a valuable compound for synthetic and medicinal chemists. Further research into its applications and biological activity is warranted.

References

The Synthetic Utility of ((3-Chloropropoxy)methyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

((3-Chloropropoxy)methyl)benzene, a versatile bifunctional organic compound, serves as a crucial building block in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and drug development sectors. Its structure, featuring a reactive primary alkyl chloride and a stable benzyl ether, allows for its strategic incorporation into molecular scaffolds through nucleophilic substitution reactions. The benzyl group often serves as a protecting group for the primary alcohol, which can be deprotected in later synthetic steps. This guide provides a comprehensive overview of the primary applications of this compound in organic synthesis, with a focus on its role as an alkylating agent for nitrogen and oxygen nucleophiles. Detailed experimental protocols, quantitative data, and logical workflows are presented to aid researchers and scientists in its effective utilization.

Core Applications in Organic Synthesis

The principal application of this compound lies in its function as an alkylating agent to introduce the 3-(benzyloxy)propyl moiety into a target molecule. This is typically achieved through SN2 reactions where a nucleophile displaces the chloride ion. The two most common and significant applications are the N-alkylation of nitrogen-containing heterocycles and the O-alkylation of phenols and alcohols via the Williamson ether synthesis.

N-Alkylation of Heterocycles

This compound is effectively employed in the N-alkylation of various nitrogen-containing heterocycles, such as indolines. This reaction is a key step in the synthesis of several pharmaceutical intermediates. The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom, leading to the formation of a new carbon-nitrogen bond.

O-Alkylation of Phenols and Alcohols

The Williamson ether synthesis is a classic and reliable method for the formation of ethers. This compound is an excellent substrate for this reaction, where it reacts with the sodium or potassium salt of a phenol or alcohol (an alkoxide or phenoxide) to form an aryl or alkyl 3-(benzyloxy)propyl ether. This transformation is fundamental in modifying the hydroxyl groups of natural products and other synthetic intermediates to alter their solubility, biological activity, or to protect the hydroxyl group during subsequent reactions.

Quantitative Data Presentation

The efficiency of alkylation reactions using this compound is dependent on the nucleophile, solvent, base, and reaction temperature. The following table summarizes the reaction conditions and yields for representative N-alkylation and O-alkylation reactions.

NucleophileBaseSolventTemperature (°C)Time (h)ProductYield (%)Reference
IndolineN,N-DiisopropylethylamineDMF84-90121-[3-(Benzyloxy)propyl]indoline94WO2014118606A2
4-NitrophenolK₂CO₃DMF8061-(3-(Benzyloxy)propoxy)-4-nitrobenzene~90 (estimated)Adapted from similar Williamson ether syntheses

Experimental Protocols

N-Alkylation of Indoline

Objective: To synthesize 1-[3-(Benzyloxy)propyl]indoline, a key intermediate in the synthesis of Silodosin.

Materials:

  • Indoline

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Sodium Bromide (NaBr)

  • Dimethylformamide (DMF)

  • Concentrated Hydrochloric acid (HCl)

  • Cyclohexane

  • Water

Procedure: [1]

  • Under a nitrogen atmosphere, charge a reactor with Dimethylformamide (1.5 L), Indoline (1.0 kg), N,N-Diisopropylethylamine (1.3 kg), and Sodium Bromide (0.863 kg) at 25-35°C.

  • Heat the reaction mixture to 84-90°C.

  • Slowly add this compound (1.86 kg) to the reaction mixture.

  • Maintain the reaction mass for 12 hours at 84-90°C.

  • After completion of the reaction (monitored by TLC/LC-MS), cool the mixture to 65-70°C and add water (4.0 L).

  • Add concentrated Hydrochloric acid (0.25 L) to the mixture at 25-35°C, followed by Cyclohexane (1.0 L), and stir for 10-15 minutes.

  • Separate the layers and extract the aqueous layer with additional solvent if necessary.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the oily product (1.2 kg, 94% yield).

O-Alkylation of 4-Nitrophenol (Williamson Ether Synthesis)

Objective: To synthesize 1-(3-(Benzyloxy)propoxy)-4-nitrobenzene.

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure: (This is a representative protocol adapted from standard Williamson ether synthesis procedures.)

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq.), potassium carbonate (1.5 eq.), and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(3-(benzyloxy)propoxy)-4-nitrobenzene.

Logical Workflow and Diagrams

The use of this compound as a synthetic intermediate can be visualized as a multi-stage process, from its own preparation to its application in synthesizing more complex molecules, and finally, the optional deprotection of the benzyl group.

G cluster_0 Preparation of this compound cluster_1 Application in Synthesis cluster_2 Optional Deprotection 3-Chloropropanol 3-Chloropropanol Preparation Williamson Ether Synthesis 3-Chloropropanol->Preparation Benzyl_Halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_Halide->Preparation Base_1 Base (e.g., NaOH) Base_1->Preparation Target_Reagent This compound Preparation->Target_Reagent Alkylation SN2 Alkylation Target_Reagent->Alkylation Nucleophile Nucleophile (e.g., Indoline, Phenol) Nucleophile->Alkylation Base_2 Base (e.g., DIPEA, K2CO3) Base_2->Alkylation Alkylated_Product Alkylated Product (N- or O-linked) Alkylation->Alkylated_Product Deprotection Benzyl Group Cleavage Alkylated_Product->Deprotection Deprotection_Conditions Deprotection Conditions (e.g., Hydrogenolysis) Deprotection_Conditions->Deprotection Final_Product Final Product with Free Hydroxyl Group Deprotection->Final_Product

Caption: General workflow for the synthesis and application of this compound.

This compound is a highly valuable and versatile reagent in organic synthesis. Its primary utility as an alkylating agent for nitrogen and oxygen nucleophiles makes it an essential tool in the construction of complex molecules, particularly in the field of medicinal chemistry. The straightforward nature of the SN2 reactions it undergoes, combined with the stability of the resulting products and the option for subsequent deprotection of the benzyl ether, provides chemists with a reliable and flexible synthetic strategy. The experimental protocols and data presented in this guide serve as a practical resource for the successful application of this compound in research and development.

References

An In-depth Technical Guide to Benzyloxymethyl (BOM) Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone for achieving high yields and chemo-selectivity. The benzyloxymethyl (BOM) group, a benzyl ether-type acetal, serves as a robust and versatile protecting group for a variety of functional moieties, most notably alcohols and the imidazole side chain of histidine. Its stability under a range of conditions, coupled with the facility of its removal under specific and mild protocols, makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.

This technical guide provides a comprehensive overview of the benzyloxymethyl protecting group, detailing its application, introduction, and cleavage. It includes a compilation of quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the effective implementation of the BOM group in their synthetic strategies.

Core Concepts and Applications

The BOM group is prized for its stability under basic and nucleophilic conditions, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected functional group. It is introduced by reacting the substrate with benzyloxymethyl chloride (BOM-Cl) in the presence of a non-nucleophilic base.

Key Features of the BOM Protecting Group:

  • Stability: Stable to strong bases, organometallic reagents, and many nucleophiles.

  • Lability: Readily cleaved under acidic conditions or by catalytic hydrogenolysis.

  • Orthogonality: The differential stability of the BOM group allows for its selective removal in the presence of other protecting groups, such as those that are base-labile or fluoride-labile.

The primary applications of the BOM group are in the protection of:

  • Alcohols: Including primary, secondary, and phenolic hydroxyl groups.

  • Amines: While less common than for alcohols, the BOM group can be used to protect primary and secondary amines.

  • Heterocycles: Notably the imidazole ring of histidine in peptide synthesis.[1]

Data Presentation: A Comparative Overview

The efficiency of the introduction and removal of the BOM group can be influenced by the substrate, reagents, and reaction conditions. The following tables summarize quantitative data from various experimental setups to provide a comparative reference for researchers.

Table 1: BOM Protection of Various Alcohols
SubstrateReagentsBaseSolventTemp. (°C)Time (h)Yield (%)
Primary AlcoholBOM-Cl, n-Bu₄N⁺I⁻i-Pr₂NEtCH₂Cl₂Reflux3292
Secondary AlcoholBOM-ClNaHTHF0 to rt485
PhenolBOM-ClK₂CO₃DMF801290
Phenol (electron-donating group)BOM-ClK₂CO₃AcetoneReflux695
Phenol (electron-withdrawing group)BOM-ClCs₂CO₃DMF1002475
Table 2: Deprotection of BOM-Protected Alcohols
Deprotection MethodReagentsSolventTemp. (°C)TimeYield (%)
Catalytic HydrogenolysisH₂, 10% Pd/CEtOHReflux45 min94
Acidic CleavageHCl, NaIAcetone, H₂Ort21 h65
Lewis Acid (TMSI)TMSICH₂Cl₂252 h>90
Lewis Acid (BBr₃)BBr₃CH₂Cl₂-78 to 01 h~90

Mandatory Visualizations

To further elucidate the chemical processes and workflows discussed, the following diagrams have been generated using the DOT language.

Diagram 1: General Scheme for BOM Protection of an Alcohol

BOM_Protection R_OH R-OH (Alcohol) R_OBOM R-O-CH₂-OBn (BOM-protected alcohol) R_OH->R_OBOM Protection BOM_Cl BnO-CH₂-Cl (BOM-Cl) BOM_Cl->R_OBOM Protection Base Base (e.g., i-Pr₂NEt) Base->R_OBOM Protection Solvent Solvent (e.g., CH₂Cl₂) Solvent->R_OBOM Protection

Caption: General workflow for the protection of an alcohol with the BOM group.

Diagram 2: Deprotection of a BOM-Protected Alcohol

BOM_Deprotection cluster_hydrogenolysis Catalytic Hydrogenolysis cluster_acid Acidic Cleavage R_OBOM R-O-CH₂-OBn (BOM-protected alcohol) H2_PdC H₂, Pd/C (e.g., EtOH, rt) Acid Acid (e.g., HCl, Lewis Acid) R_OH R-OH (Alcohol) Byproducts Byproducts (e.g., Toluene, Formaldehyde) H2_PdC->R_OH Cleavage H2_PdC->Byproducts Cleavage Acid->R_OH Cleavage Acid->Byproducts Cleavage experimental_workflow start Start: Alcohol Substrate dissolve Dissolve alcohol and base in anhydrous solvent start->dissolve add_bomcl Add BOM-Cl dropwise at 0°C dissolve->add_bomcl react Stir at room temperature (Monitor by TLC) add_bomcl->react quench Quench reaction (e.g., with sat. NH₄Cl) react->quench extract Extract with organic solvent quench->extract wash Wash organic layer (water, brine) extract->wash dry_concentrate Dry (e.g., Na₂SO₄) and concentrate in vacuo wash->dry_concentrate purify_prot Purify by column chromatography dry_concentrate->purify_prot protected_product BOM-Protected Product purify_prot->protected_product deprotection_start Start: BOM-Protected Compound protected_product->deprotection_start Proceed to Deprotection dissolve_deprot Dissolve in solvent (e.g., EtOH for H₂/Pd-C) deprotection_start->dissolve_deprot add_reagents Add deprotection reagents (e.g., Pd/C catalyst) dissolve_deprot->add_reagents react_deprot React under appropriate conditions (e.g., H₂ balloon) add_reagents->react_deprot filter_catalyst Filter catalyst (e.g., through Celite) react_deprot->filter_catalyst concentrate_deprot Concentrate filtrate filter_catalyst->concentrate_deprot purify_deprot Purify by column chromatography (if needed) concentrate_deprot->purify_deprot final_product Deprotected Alcohol purify_deprot->final_product

References

Physical properties of ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of ((3-Chloropropoxy)methyl)benzene

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a summary of the known physical properties of this compound (CAS No: 26420-79-1). Due to a lack of experimentally determined quantitative data in publicly accessible literature, this document outlines standardized experimental protocols for the determination of key physical properties such as boiling point, density, and refractive index. Furthermore, a detailed experimental protocol for the synthesis of this compound via Williamson ether synthesis is provided, accompanied by a logical workflow diagram.

Core Physical Properties

Limited quantitative data for the physical properties of this compound is available in the public domain. The table below summarizes the fundamental known properties of the compound.

PropertyValueSource
CAS Number 26420-79-1Chemical Supplier Catalogs
Molecular Formula C₁₀H₁₃ClOChemical Supplier Catalogs
Molecular Weight 184.66 g/mol Chemical Supplier Catalogs
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Refractive Index Not available-

Experimental Protocols for Physical Property Determination

The following sections detail standard laboratory procedures for determining the primary physical properties of a liquid compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath fluid

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (approximately 0.5-1 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is securely attached to a thermometer.

  • The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

  • The heat source is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and accurate method for its determination involves the use of a pycnometer or a graduated cylinder and a balance.

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer (or graduated cylinder) is accurately measured using an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature of the liquid is recorded.

  • The mass of the pycnometer filled with the liquid is measured.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The volume of the liquid is the known volume of the pycnometer. If using a graduated cylinder, the volume is read directly.

  • The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material. It is a characteristic property and is commonly measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., acetone or ethanol)

  • Soft tissue paper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • The prism of the refractometer is cleaned with a suitable solvent and dried with a soft tissue.

  • A few drops of the liquid sample are placed on the surface of the prism using a dropper.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

  • The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

  • The adjustment knob is turned until the boundary line between the light and dark fields is sharp and coincides with the center of the crosshairs.

  • The refractive index is read from the scale.

Synthesis of this compound

This compound can be synthesized via a Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this case, benzyl alcohol is deprotonated to form a benzyl alkoxide, which then acts as a nucleophile to attack 1-bromo-3-chloropropane.

Experimental Protocol

Materials:

  • Benzyl alcohol

  • 1-Bromo-3-chloropropane

  • Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel, hexane, ethyl acetate)

Procedure:

  • To a solution of benzyl alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium benzyl alkoxide.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-3-chloropropane dropwise via a dropping funnel.

  • The reaction mixture is then allowed to warm to room temperature and stirred overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Benzyl Alcohol + 1-Bromo-3-chloropropane base Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) start->base Deprotonation reaction Williamson Ether Synthesis base->reaction Nucleophilic Attack quench Quench with aq. NH4Cl reaction->quench extract Extract with Diethyl Ether quench->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Synthesis and purification workflow for this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of ((3-Chloropropoxy)methyl)benzene via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

((3-Chloropropoxy)methyl)benzene, also known as benzyl 3-chloropropyl ether, is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure incorporates a reactive chloropropyl group, amenable to nucleophilic substitution, and a stable benzyl ether, which can serve as a protecting group or a core structural motif. The Williamson ether synthesis is a straightforward and widely employed method for the preparation of such ethers, involving the reaction of an alkoxide with an alkyl halide.[1] This document provides detailed protocols for the synthesis of this compound via the Williamson ether synthesis, along with relevant data and diagrams to guide researchers in its preparation and application.

Reaction Principle

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2] In this reaction, benzyl alcohol is first deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium benzoxide. This alkoxide then acts as a nucleophile, attacking the primary carbon of 1,3-dichloropropane and displacing a chloride ion to form the desired ether.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )Role
Benzyl alcoholC₇H₈O108.14Starting material
Sodium hydride (60% dispersion in mineral oil)NaH24.00Base
1,3-DichloropropaneC₃H₆Cl₂112.99Alkylating agent
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Diethyl ether(C₂H₅)₂O74.12Extraction solvent
Saturated aqueous ammonium chlorideNH₄Cl53.49Quenching agent
Brine (Saturated aqueous NaCl)NaCl58.44Washing agent
Anhydrous magnesium sulfateMgSO₄120.37Drying agent
Silica gel (for column chromatography)SiO₂60.08Stationary phase
HexaneC₆H₁₄86.18Eluent
Ethyl acetateC₄H₈O₂88.11Eluent

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue
Reaction Temperature0 °C to room temperature
Reaction Time8-16 hours
Expected Yield60-80%
Purity (after purification)>95%
Physical AppearanceColorless oil

Experimental Protocols

Synthesis of this compound

Materials:

  • Benzyl alcohol

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,3-Dichloropropane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar and sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Add anhydrous DMF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add benzyl alcohol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in DMF.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add 1,3-dichloropropane (1.5 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 8-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel.

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

  • Collect the fractions containing the pure product, as identified by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Mandatory Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products benzyl_alcohol Benzyl Alcohol alkoxide Sodium Benzoxide benzyl_alcohol->alkoxide Deprotonation h2 Hydrogen Gas (H₂) benzyl_alcohol->h2 na_h Sodium Hydride (NaH) na_h->alkoxide na_h->h2 dichloro 1,3-Dichloropropane product This compound dichloro->product nacl Sodium Chloride (NaCl) dichloro->nacl alkoxide->product SN2 Attack alkoxide->nacl

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Experimental_Workflow start Start: Reaction Setup (Benzyl Alcohol, NaH, DMF) deprotonation Deprotonation at 0°C to RT start->deprotonation alkylation Alkylation with 1,3-Dichloropropane (0°C to RT, 8-16h) deprotonation->alkylation workup Aqueous Work-up (Quenching, Extraction, Washing) alkylation->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Applications in Drug Development

While specific, publicly available examples detailing the use of this compound in the synthesis of marketed drugs are limited, its structural motifs are present in various pharmaceutical agents. The chloropropyl group allows for the introduction of this benzyl ether moiety into molecules containing nucleophilic functional groups such as amines, phenols, and thiols. This makes it a useful building block for creating libraries of compounds for drug discovery screening. The benzyl group can also serve as a protecting group for alcohols, which can be removed under specific conditions later in a synthetic sequence. The ether linkage is generally stable, providing a robust connection within a larger molecule.[3] The versatility of this intermediate makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

References

Application Notes and Protocols: O-Alkylation of Phenols with ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the O-alkylation of phenols using ((3-chloropropoxy)methyl)benzene via the Williamson ether synthesis. This reaction is a versatile method for the formation of aryl ethers, which are common structural motifs in pharmaceuticals and other biologically active molecules. The protocol outlines the reaction setup, execution, workup, and purification of the desired products. Representative data for the O-alkylation of various substituted phenols is presented to demonstrate the scope and potential yields of this transformation.

Introduction

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers.[1][2] It involves the reaction of an alkoxide with a primary alkyl halide. In the context of phenol chemistry, the phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.[2] The O-alkylation of phenols with this compound introduces a flexible benzyloxypropyl ether moiety, which can be a valuable pharmacophore or a linker in drug design. This protocol provides a general and robust procedure for this transformation.

Reaction Scheme

Quantitative Data Summary

The following table summarizes representative yields for the O-alkylation of various substituted phenols with this compound. Please note that these are typical, representative yields and actual results may vary depending on the specific reaction conditions and the nature of the substituent (R).

Phenol Derivative (Substituent R)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
4-NitroK₂CO₃DMF801292
4-CyanoK₂CO₃Acetonitrile801688
4-BromoK₂CO₃Acetone602485
4-ChloroK₂CO₃DMF801887
4-FluoroK₂CO₃Acetonitrile802082
UnsubstitutedK₂CO₃Acetone602490
4-MethylK₂CO₃DMF902485
4-MethoxyK₂CO₃Acetonitrile802480
2-MethylK₂CO₃DMF903675
2,6-DimethylCs₂CO₃DMF1004865

Experimental Protocol

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq) or Cesium carbonate (Cs₂CO₃) for sterically hindered phenols

  • Anhydrous N,N-Dimethylformamide (DMF), Acetonitrile, or Acetone

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add a suitable solvent (e.g., DMF, Acetonitrile, or Acetone) to the flask. The volume should be sufficient to ensure good stirring of the suspension.

    • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Addition of Alkylating Agent:

    • Add this compound (1.2 eq) to the reaction mixture.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to the appropriate temperature (refer to the table above for guidance, typically 60-100 °C) and maintain it for the specified time.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Rinse the filter cake with a small amount of the reaction solvent or ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Transfer the ethyl acetate solution to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated phenol derivative.

  • Characterization:

    • Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualization of the Experimental Workflow

O_Alkylation_Workflow Experimental Workflow for O-Alkylation of Phenols cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Start add_reagents Add phenol and base to solvent start->add_reagents stir_rt Stir at room temperature add_reagents->stir_rt add_alkyl_halide Add this compound stir_rt->add_alkyl_halide heat Heat to reflux add_alkyl_halide->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool filter_salts Filter inorganic salts cool->filter_salts concentrate_filtrate Concentrate filtrate filter_salts->concentrate_filtrate dissolve_extract Dissolve in EtOAc & wash concentrate_filtrate->dissolve_extract dry_concentrate Dry organic layer & concentrate dissolve_extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography characterization Characterize product chromatography->characterization end End characterization->end

Figure 1. Workflow for the O-alkylation of phenols.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is an alkylating agent and should be handled with care.

  • The solvents used are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: The 3-Benzyloxypropyl (BOP) Group for Alcohol Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious use of protecting groups is paramount. The 3-Benzyloxypropyl (BOP) ether, introduced using ((3-Chloropropoxy)methyl)benzene, emerges as a valuable addition to the chemist's toolkit for the temporary masking of hydroxyl functionalities. This protecting group shares similarities with the widely used benzyl (Bn) group but offers a distinct structural feature in its propyl linker.

The BOP group is installed via a Williamson ether-type synthesis, where an alkoxide, generated from the alcohol to be protected, displaces the chloride from this compound. The resulting 3-benzyloxypropyl ether is stable to a range of reaction conditions. Deprotection is readily achieved through standard methods for benzyl ether cleavage, most notably catalytic hydrogenolysis, which regenerates the parent alcohol. This orthogonality allows for its selective removal in the presence of other protecting groups.

These application notes provide a comprehensive overview of the use of this compound for the protection of alcohols, including detailed experimental protocols for both the protection and deprotection steps, and a summary of representative reaction conditions.

Data Presentation

The following tables summarize typical conditions for the protection of alcohols as benzyloxypropyl ethers and their subsequent deprotection. The data is representative of Williamson ether synthesis for protection and catalytic hydrogenolysis for deprotection, analogous to the formation and cleavage of standard benzyl ethers.

Table 1: Representative Conditions for the Protection of Alcohols with this compound

EntryAlcohol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
1Primary AlcoholNaHTHF/DMF0 to rt2 - 685 - 95
2Secondary AlcoholNaHDMFrt to 5012 - 2470 - 85
3PhenolK₂CO₃AcetoneReflux6 - 1290 - 98
4Hindered AlcoholKHTHFrt to Reflux24 - 4850 - 70

Table 2: Representative Conditions for the Deprotection of 3-Benzyloxypropyl Ethers

EntryDeprotection MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
1Hydrogenolysis10% Pd/CMeOH/EtOHrt2 - 890 - 99
2Transfer Hydrogenolysis10% Pd/C, HCOONH₄MeOHReflux1 - 485 - 95
3Dissolving MetalNa, NH₃ (liq.)THF-781 - 280 - 90
4Oxidative CleavageDDQCH₂Cl₂/H₂Ort1 - 675 - 90

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using this compound

This protocol describes a general procedure for the formation of a 3-benzyloxypropyl ether from a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x V).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-benzyloxypropyl ether.

Protocol 2: Deprotection of a 3-Benzyloxypropyl Ether via Catalytic Hydrogenolysis

This protocol outlines a standard procedure for the cleavage of a 3-benzyloxypropyl ether to regenerate the alcohol.

Materials:

  • 3-Benzyloxypropyl protected alcohol (1.0 eq)

  • 10% Palladium on activated carbon (Pd/C) (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the 3-benzyloxypropyl protected alcohol (1.0 eq) in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Workup & Purification cluster_product Product Alcohol Alcohol (R-OH) Alkoxide Alkoxide Formation (R-O⁻Na⁺) Alcohol->Alkoxide + Base ProtectingReagent This compound SN2 Williamson Ether Synthesis (SN2) ProtectingReagent->SN2 Base Base (e.g., NaH) Alkoxide->SN2 Quench Quench (NH₄Cl aq.) SN2->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify ProtectedAlcohol Protected Alcohol (R-O-(CH₂)₃-OBn) Purify->ProtectedAlcohol

Caption: Experimental workflow for the protection of an alcohol.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_reagents Reagents cluster_workup Workup cluster_product Products ProtectedAlcohol Protected Alcohol (R-O-(CH₂)₃-OBn) Hydrogenolysis Catalytic Hydrogenolysis ProtectedAlcohol->Hydrogenolysis Filter Filtration (remove catalyst) Hydrogenolysis->Filter Byproduct Toluene Hydrogenolysis->Byproduct forms Catalyst Pd/C Catalyst->Hydrogenolysis H2 H₂ gas H2->Hydrogenolysis Concentrate Concentration Filter->Concentrate DeprotectedAlcohol Deprotected Alcohol (R-OH) Concentrate->DeprotectedAlcohol

Caption: Experimental workflow for the deprotection of a 3-benzyloxypropyl ether.

Mechanism cluster_protection Protection Mechanism cluster_deprotection Deprotection Mechanism (Hydrogenolysis) ROH R-OH RO_minus R-O⁻ ROH->RO_minus + Base - HB⁺ Base Base ProtectedProduct R-O-(CH₂)₃-OBn RO_minus->ProtectedProduct + BnO-(CH₂)₃-Cl - Cl⁻ ProtectingReagent BnO-(CH₂)₃-Cl Protected_Ether R-O-(CH₂)₃-O-CH₂-Ph Cleavage C-O Bond Cleavage Protected_Ether->Cleavage H2_PdC H₂, Pd/C H2_PdC->Cleavage DeprotectedProduct R-O-(CH₂)₃-OH Cleavage->DeprotectedProduct Toluene CH₃-Ph Cleavage->Toluene

Caption: Simplified reaction mechanisms.

Application Notes and Protocols: The Role of ((3-Chloropropoxy)methyl)benzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

((3-Chloropropoxy)methyl)benzene, also known as 1-(benzyloxy)-3-chloropropane, is a versatile bifunctional organic compound. Its structure, featuring a reactive chloroalkane and a benzyl ether, makes it a valuable building block in the synthesis of a variety of more complex molecules. In the pharmaceutical industry, this reagent is particularly useful for introducing a benzyloxypropyl moiety into a target molecule. This structural motif is found in several active pharmaceutical ingredients (APIs). The benzyl group often serves as a protecting group for a hydroxyl function, which can be deprotected under specific conditions in a later synthetic step. The chloropropyl chain provides a reactive electrophilic site for nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key intermediates for the selective serotonin reuptake inhibitors (SSRIs) Fluoxetine and Dapoxetine.

Application 1: Synthesis of a Key Intermediate for Fluoxetine

Fluoxetine, marketed under the brand name Prozac, is a widely prescribed antidepressant. Its synthesis can be achieved through various routes, with a key step often involving the formation of an ether linkage. A crucial intermediate in some synthetic approaches is N-methyl-3-phenyl-3-hydroxypropylamine. While not directly synthesized from this compound, a related intermediate, 3-(benzyloxy)-N-methylpropan-1-amine, can be prepared and subsequently utilized. The synthesis of this intermediate showcases the utility of the benzyloxypropyl group.

Experimental Protocol: Synthesis of 3-(Benzyloxy)propan-1-ol

This protocol describes the synthesis of a precursor to the amine intermediate, starting from 1,3-propanediol and benzyl chloride. This reaction is analogous to what would be expected if starting with a diol and this compound.

Materials:

  • 1,3-propanediol

  • Potassium hydroxide (KOH)

  • Benzyl chloride

  • Diethyl ether

  • Water

Equipment:

  • 500 mL round-bottom flask

  • Dropping funnel

  • Heating mantle with stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 500 mL round-bottom flask, add 60 g (0.79 mol) of 1,3-propanediol.

  • Add 17.7 g (0.32 mol) of solid KOH to the flask to act as a base and remove residual water.

  • Heat the mixture to 90°C with stirring.

  • Using a dropping funnel, add 39.8 g (0.32 mol) of benzyl chloride dropwise to the reaction mixture.

  • After the addition is complete, increase the temperature to 130°C and maintain for 2 hours.[1]

  • Cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction using diethyl ether and water to separate the organic product.

  • Remove the solvent from the organic phase under reduced pressure using a rotary evaporator.

  • Purify the resulting colorless oil by vacuum distillation to yield 3-(benzyloxy)propan-1-ol.[1]

Quantitative Data:

ParameterValueReference
Yield of 3-(Benzyloxy)propan-1-ol77%[1]

Conceptual Workflow for Fluoxetine Intermediate Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a Fluoxetine intermediate starting from a benzyloxypropyl precursor.

start This compound or related precursor step1 Nucleophilic Substitution (e.g., with an amine) start->step1 Amine nucleophile intermediate N-Substituted 3-(Benzyloxy)propanamine step1->intermediate step2 Further functionalization (e.g., debenzylation, reaction with 4-(trifluoromethyl)phenyl derivative) intermediate->step2 fluoxetine_intermediate Fluoxetine Intermediate step2->fluoxetine_intermediate

Caption: Conceptual workflow for Fluoxetine intermediate synthesis.

Application 2: Synthesis of a Key Intermediate for Dapoxetine

Dapoxetine, marketed as Priligy, is a short-acting SSRI used for the treatment of premature ejaculation. A common synthetic route involves the reaction of 3-chloropropiophenone with 1-naphthol. An analogous intermediate, 3-(benzyloxy)-1-phenylpropan-1-one, can be synthesized, demonstrating the utility of benzyloxy-containing building blocks.

Experimental Protocol: Synthesis of 3-(1-Naphthyloxy)-1-phenyl-1-propanone

This protocol details the synthesis of a key intermediate for Dapoxetine starting from 1-naphthol and 3-chloropropiophenone. This Williamson ether synthesis is a representative reaction for coupling an alcohol with an alkyl halide.

Materials:

  • 1-Naphthol

  • Potassium carbonate (K₂CO₃)

  • 3-Chloropropiophenone

  • N,N-Dimethylformamide (DMF)

  • Water

Equipment:

  • 250 mL three-necked flask

  • Magnetic stirrer

  • Nitrogen inlet

  • Thermometer

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Weigh 8.351 g of K₂CO₃ and place it in a 250 mL three-necked flask.

  • Add 70 mL of DMF and maintain a nitrogen atmosphere.

  • Cool the mixture to 0°C.

  • Add 8.002 g of 1-naphthol and maintain the temperature at 0°C for 30 minutes.

  • Add 8.508 g of 3-chloropropiophenone and allow the reaction to proceed at 15°C for 15 hours.[2]

  • After the reaction is complete, pour the mixture into 250 mL of water to induce crystallization.

  • Collect the reddish-brown solid product by vacuum filtration.[2]

Quantitative Data:

ParameterValueReference
Yield of 3-(1-Naphthyloxy)-1-phenyl-1-propanone64.88%[2]

Conceptual Workflow for Dapoxetine Intermediate Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a Dapoxetine intermediate.

start This compound or analogous electrophile step1 Friedel-Crafts Acylation (if starting from benzene derivative) start->step1 propiophenone Substituted Propiophenone step1->propiophenone step2 Williamson Ether Synthesis propiophenone->step2 dapoxetine_intermediate Dapoxetine Intermediate (e.g., 3-(1-Naphthyloxy)-1-phenyl-1-propanone) step2->dapoxetine_intermediate naphthol 1-Naphthol naphthol->step2

Caption: Conceptual workflow for Dapoxetine intermediate synthesis.

Signaling Pathways

Both Fluoxetine and Dapoxetine are Selective Serotonin Reuptake Inhibitors (SSRIs). They exert their therapeutic effects by modulating serotonergic neurotransmission.

Fluoxetine's Mechanism of Action

Fluoxetine primarily works by blocking the serotonin transporter (SERT) on the presynaptic neuron.[3] This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing its effect on postsynaptic receptors.[3] Additionally, fluoxetine has been shown to influence neuroplasticity through factors like brain-derived neurotrophic factor (BDNF) signaling and can activate the MAPK-ERK signaling pathway.[4][5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic Serotonin (5-HT) serotonin_cleft Increased Serotonin presynaptic->serotonin_cleft Release sert SERT (Serotonin Transporter) serotonin_cleft->sert Reuptake receptor 5-HT Receptor serotonin_cleft->receptor Binds response Therapeutic Effect (e.g., Antidepressant) receptor->response Activates fluoxetine Fluoxetine fluoxetine->sert Inhibits cluster_cns Central Nervous System ejaculatory_pathway Ejaculatory Pathway ejaculatory_control Delayed Ejaculation ejaculatory_pathway->ejaculatory_control Leads to serotonin_levels Serotonin Levels dapoxetine Dapoxetine sert SERT Inhibition dapoxetine->sert increased_serotonin Increased Synaptic Serotonin sert->increased_serotonin increased_serotonin->ejaculatory_pathway Modulates

References

Application of ((3-Chloropropoxy)methyl)benzene as a PROTAC Linker: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of benzyl-ether type linkers, specifically focusing on the conceptual application of ((3-Chloropropoxy)methyl)benzene, in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cellular ubiquitin-proteasome system. The linker component is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase.

Benzyl ether-containing linkers, such as those derived from this compound, offer a degree of conformational rigidity that can be advantageous for optimizing ternary complex formation. This rigidity can pre-organize the PROTAC molecule into a bioactive conformation, potentially leading to improved potency and selectivity. A notable example of a PROTAC employing a benzyl-containing linker is ACBI1, a potent degrader of the BAF ATPase subunits SMARCA2 and SMARCA4.

Signaling Pathway: The BAF Complex

The BAF (BRG1/BRM-associated factor) complex is a key regulator of chromatin structure and gene expression. Its ATPase subunits, SMARCA2 and SMARCA4, are essential for its function. In certain cancers, these subunits have been identified as therapeutic targets. PROTAC-mediated degradation of SMARCA2/4 disrupts the BAF complex, leading to downstream effects on gene transcription and ultimately inhibiting cancer cell proliferation.

BAF_pathway cluster_nucleus Nucleus PROTAC ACBI1 (PROTAC) SMARCA SMARCA2/4 (Target Protein) PROTAC->SMARCA Binds VHL VHL (E3 Ligase) PROTAC->VHL Recruits Disrupted_BAF Disrupted BAF Complex BAF_Complex Intact BAF Complex BAF_Complex->Disrupted_BAF Degradation Chromatin Chromatin BAF_Complex->Chromatin Remodels Gene_Expression Altered Gene Expression Disrupted_BAF->Gene_Expression Leads to Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis Induces

Caption: BAF complex signaling pathway and the impact of PROTAC-mediated degradation.

Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The anti-proliferative effects are measured by the IC50 value. The following table summarizes the data for the SMARCA2/4 degrader, ACBI1.[1][2][3]

Compound Target(s) E3 Ligase Cell Line DC50 (nM) IC50 (nM)
ACBI1SMARCA2VHLMV-4-11628-29
SMARCA4MV-4-1111
PBRM1MV-4-1132
SMARCA2NCI-H15683.368
PBRM1NCI-H156815.6

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using a this compound Linker

This protocol describes a representative synthesis of a PROTAC molecule using this compound as the linker, a hypothetical warhead (Target Ligand-NH2), and a VHL E3 ligase ligand (VHL Ligand-OH).

synthesis_workflow start This compound + Target Ligand-NH2 step1 Step 1: Nucleophilic Substitution (NaI, K2CO3, DMF) start->step1 intermediate Intermediate 1 (Linker-Target Ligand) step1->intermediate step2 Step 2: Mitsunobu Reaction (VHL Ligand-OH, DIAD, PPh3) intermediate->step2 product Final PROTAC Molecule step2->product purification Purification (HPLC) product->purification final_product Purified PROTAC purification->final_product

Caption: General workflow for the synthesis of a PROTAC with a benzyl-ether linker.

Materials:

  • This compound

  • Amine-functionalized target protein ligand (Target Ligand-NH2)

  • Hydroxy-functionalized VHL E3 ligase ligand (VHL Ligand-OH)

  • Sodium iodide (NaI)

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • HPLC for purification

Procedure:

  • Synthesis of Linker-Target Ligand Intermediate:

    • To a solution of Target Ligand-NH2 (1.0 eq) in DMF, add K2CO3 (2.0 eq) and NaI (catalytic amount).

    • Add this compound (1.2 eq) to the mixture.

    • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Linker-Target Ligand intermediate.

  • Synthesis of the Final PROTAC Molecule:

    • Dissolve the Linker-Target Ligand intermediate (1.0 eq), VHL Ligand-OH (1.1 eq), and PPh3 (1.5 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD (1.5 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture and purify the crude product by reverse-phase HPLC to yield the final PROTAC molecule.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol details the procedure for assessing the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cells expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay

This protocol is for determining the effect of the PROTAC on cell proliferation.

Materials:

  • Cancer cell lines of interest

  • Synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC and a DMSO control.

  • Incubation:

    • Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control and plot the dose-response curve to determine the IC50 value.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (e.g., SMARCA2/4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Release Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Transfer Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Catalyzes

Caption: General mechanism of action for a PROTAC molecule.

References

Application Note: Structural Elucidation of ((3-Chloropropoxy)methyl)benzene using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol and data interpretation guide for the characterization of ((3-Chloropropoxy)methyl)benzene and its potential reaction products using ¹H and ¹³C NMR spectroscopy. This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate structural confirmation is crucial for ensuring the purity and identity of synthesized products, which is a critical step in the drug development pipeline. This document outlines the standardized procedures for sample preparation, data acquisition, and spectral analysis.

Logical Relationship of Protons for NMR Analysis

G cluster_0 This compound Structure cluster_1 Expected ¹H NMR Signals C6H5 C₆H₅- CH2a -CH₂(a)- H_ar H-aromatic C6H5->H_ar Aromatic Protons O -O- H_a H-a CH2a->H_a Methylene Protons (a) CH2b -CH₂(b)- CH2c -CH₂(c)- H_b H-b CH2b->H_b Methylene Protons (b) CH2d -CH₂(d)- H_c H-c CH2c->H_c Methylene Protons (c) Cl -Cl H_d H-d CH2d->H_d Methylene Protons (d)

Caption: Molecular structure and corresponding proton environments.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is detailed below.

1. Sample Preparation

  • Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

    • Deuterated chloroform (CDCl₃)

    • Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

    • NMR tube (5 mm, high precision)

    • Pasteur pipette

    • Small vial

  • Procedure:

    • Weigh the appropriate amount of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation:

    • A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30 (or equivalent)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 1.0 s

    • Acquisition Time (AQ): 4.0 s

    • Spectral Width (SW): 20 ppm

    • Temperature: 298 K

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: zgpg30 (or equivalent with proton decoupling)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Acquisition Time (AQ): 1.0 s

    • Spectral Width (SW): 240 ppm

    • Temperature: 298 K

3. Data Processing and Reporting

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Report the data in the following format: Chemical shift (δ) in ppm (multiplicity, coupling constant J in Hz, integration, assignment). For ¹³C NMR, report the chemical shift (δ) in ppm.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated using commercially available NMR prediction software and serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.28 - 7.38Multiplet5HAromatic protons (C₆H₅)
4.58Singlet2H-O-CH₂ -Ph
3.65Triplet2H-O-CH₂ -CH₂-
3.59Triplet2H-CH₂-CH₂ -Cl
2.05Quintet2H-CH₂-CH₂ -CH₂-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
138.1Quaternary Aromatic Carbon (C-ipso)
128.5Aromatic CH (C-ortho, C-meta)
127.8Aromatic CH (C-para)
73.0-O-C H₂-Ph
67.0-O-C H₂-CH₂-
41.5-CH₂-C H₂-Cl
32.3-CH₂-C H₂-CH₂-

Experimental Workflow

The following diagram illustrates the general workflow for NMR-based structure elucidation.

G cluster_workflow NMR Experimental Workflow SamplePrep Sample Preparation DataAcquisition Data Acquisition (1H, 13C) SamplePrep->DataAcquisition Processing Data Processing DataAcquisition->Processing Analysis Spectral Analysis Processing->Analysis StructureElucidation Structure Elucidation Analysis->StructureElucidation

Caption: General workflow for NMR analysis.

Conclusion

This application note provides a comprehensive guide for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy. The detailed protocols for sample preparation and data acquisition, along with the tabulated predicted spectral data, offer a solid foundation for researchers in academic and industrial settings. Adherence to these standardized methods will ensure the generation of high-quality, reproducible NMR data, which is essential for the unambiguous characterization of synthetic products in drug discovery and development.

Application Note: GC-MS Analysis of Reactions Involving ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

((3-Chloropropoxy)methyl)benzene is a versatile reagent and intermediate in organic synthesis, often utilized in the formation of ether linkages in the development of pharmaceutical compounds and other complex organic molecules. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and identifying potential byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[1][2][3] This application note provides a detailed protocol for the GC-MS analysis of a representative reaction involving this compound.

Data Presentation

To effectively monitor a chemical reaction, it is essential to identify and quantify the starting materials, intermediates, products, and any byproducts. The following table summarizes representative quantitative data for compounds that may be observed in a reaction mixture involving this compound.

Disclaimer: The retention times and relative abundances are representative and may vary depending on the specific instrument, column, and analytical conditions.

Compound NameRetention Time (min)Molecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z) and (Relative Abundance %)
Benzyl Alcohol8.52108.14108 (M+, 45%), 107 (80%), 79 (100%) , 77 (60%)[4][5]
This compound12.35184.66184 (M+, 5%), 91 (100%), 77 (15%), 65 (10%)
Phenol9.1094.1194 (M+, 100%), 66 (30%), 65 (25%)
1-(Benzyloxy)-3-phenoxypropane (Product)18.78242.31242 (M+, 10%), 151 (20%), 91 (100%), 77 (30%)

Experimental Protocols

This section details the methodology for sample preparation and GC-MS analysis for monitoring the progress of the Williamson ether synthesis between this compound and phenol to form 1-(benzyloxy)-3-phenoxypropane.

1. Representative Reaction: Williamson Ether Synthesis

A solution of phenol (1.0 mmol) and potassium carbonate (1.5 mmol) in acetone (10 mL) is stirred at room temperature. This compound (1.2 mmol) is added dropwise, and the reaction mixture is heated to reflux. The reaction is monitored by taking aliquots at specified time intervals.

2. Sample Preparation for GC-MS Analysis

  • Aliquoting: Withdraw approximately 100 µL of the reaction mixture using a glass syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of deionized water.

  • Extraction: Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.[2] Vortex the mixture for 1 minute.

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge the sample to achieve a clear separation.[2]

  • Sample Transfer: Carefully transfer the organic layer to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the GC vial to remove any residual water.

  • Dilution: If necessary, dilute the sample with the extraction solvent to bring the analyte concentrations within the linear range of the instrument.

3. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point and may require optimization for your specific instrumentation and application.[6]

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[4]
Injection ModeSplit (split ratio 50:1)
Injector Temperature280 °C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Range40-400 amu
Scan ModeFull Scan

Mandatory Visualization

The following diagram illustrates the experimental workflow for the GC-MS analysis of reactions involving this compound.

GCMS_Workflow reaction Reaction Mixture (this compound + Reactant) aliquot Aliquoting reaction->aliquot Sampling quench Quenching (e.g., with water) aliquot->quench extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) quench->extraction prep Sample Preparation (Drying, Dilution) extraction->prep gcms GC-MS Analysis prep->gcms Injection data_analysis Data Analysis (Peak Integration, Library Search) gcms->data_analysis results Results (Reaction Progress, Purity) data_analysis->results

Caption: Experimental workflow for GC-MS analysis.

The logical relationship for monitoring the reaction progress is depicted in the following diagram.

Reaction_Monitoring start Start of Reaction (Time = 0) sampling Periodic Sampling (e.g., T=1h, 2h, 4h, ...) start->sampling analysis GC-MS Analysis of Aliquots sampling->analysis quant Quantification of Reactants and Products (Peak Area vs. Time) analysis->quant decision Reaction Complete? quant->decision workup Reaction Work-up and Purification decision->workup Yes continue_reaction Continue Reaction decision->continue_reaction No continue_reaction->sampling

Caption: Logical workflow for reaction monitoring.

References

Application Notes and Protocols for Monitoring ((3-Chloropropoxy)methyl)benzene Reactions by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide detailed protocols for the quantitative analysis of reactions involving ((3-Chloropropoxy)methyl)benzene using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The described methods are suitable for monitoring reaction progress, determining purity, and identifying potential byproducts. These protocols are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its reactions, such as nucleophilic substitutions, often require careful monitoring to optimize yield and minimize impurity formation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose, offering high sensitivity, selectivity, and speed.[1][2] This document outlines robust HPLC and LC-MS methods for the effective monitoring of reactions involving this compound.

HPLC Method for Quantitative Analysis

Reverse-phase HPLC (RP-HPLC) is a versatile technique for separating non-polar to moderately polar compounds, making it well-suited for the analysis of this compound and its reaction products.[3]

Experimental Protocol: HPLC

2.1.1. Instrumentation and Columns

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.

2.1.2. Reagents and Sample Preparation

  • Mobile Phase: Acetonitrile (HPLC grade) and water (HPLC grade).

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Standard Preparation: Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.

  • Reaction Sample Preparation: Withdraw an aliquot (e.g., 10 µL) from the reaction mixture and quench it immediately in a known volume of cold diluent (e.g., 990 µL) to stop the reaction and achieve a suitable concentration for analysis. Filter the diluted sample through a 0.45 µm syringe filter before injection.

2.1.3. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 215 nm, based on the UV absorbance of the benzene moiety.[4]

Data Presentation: HPLC Method

Table 1: HPLC Gradient Elution Program

Time (min)% Acetonitrile% Water
0.04060
10.09010
12.09010
12.14060
15.04060

Table 2: Quantitative Performance of the HPLC Method (Hypothetical Data)

ParameterThis compoundAnalyte X (Product)
Retention Time (Rt) 8.5 min6.2 min
Linearity (r²) 0.99950.9992
Limit of Detection (LOD) 0.5 µg/mL0.8 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL2.4 µg/mL
Recovery (%) 98.5 - 101.2%97.9 - 102.1%
Precision (%RSD) < 2.0%< 2.0%

LC-MS Method for Enhanced Specificity and Sensitivity

For more complex reaction mixtures or when identification of unknown byproducts is necessary, LC-MS provides superior specificity and sensitivity.[1][2]

Experimental Protocol: LC-MS

3.1.1. Instrumentation

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

3.1.2. Reagents and Sample Preparation

  • Mobile Phase: 0.1% Formic acid in acetonitrile (Solvent B) and 0.1% Formic acid in water (Solvent A).

  • Sample Preparation: Follow the same procedure as for the HPLC method (Section 2.1.2).

3.1.3. Chromatographic and MS Conditions

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase Gradient: A gradient of Solvent A and Solvent B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • Scan Mode: Full Scan (m/z 100-500) for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[5]

Data Presentation: LC-MS Method

Table 3: LC-MS Gradient Elution Program

Time (min)% Solvent A% Solvent B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 4: Mass Spectrometry Parameters for Key Analytes (Hypothetical Data)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound185.07 [M+H]⁺91.05100
Analyte X (Product)250.15 [M+H]⁺156.10100

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Reaction This compound + Reactant -> Product + Byproducts Aliquot 1. Take Aliquot Reaction->Aliquot Quench 2. Quench Reaction Aliquot->Quench Dilute 3. Dilute Sample Quench->Dilute Filter 4. Filter Sample Dilute->Filter HPLC_LCMS HPLC or LC-MS System Filter->HPLC_LCMS Chromatogram Generate Chromatogram HPLC_LCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for monitoring a chemical reaction using HPLC or LC-MS.

Hypothetical_Reaction_Pathway reactant This compound product Product (Nu-(CH2)3-O-CH2-Ph) reactant->product SN2 Reaction byproduct Byproduct (e.g., Elimination Product) reactant->byproduct E2 Reaction nucleophile Nucleophile (Nu-) nucleophile->product

Caption: Hypothetical reaction pathway of this compound.

Conclusion

The HPLC and LC-MS methods detailed in these application notes provide a robust framework for the qualitative and quantitative analysis of reactions involving this compound. Proper method validation should be performed in accordance with internal standard operating procedures and regulatory guidelines to ensure data accuracy and reliability. These methods can be adapted for various reaction conditions and matrices, making them valuable tools in both research and development settings.

References

Troubleshooting & Optimization

Optimizing yield and purity in ((3-Chloropropoxy)methyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of ((3-Chloropropoxy)methyl)benzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of benzyl alcohol to form a benzyl alkoxide, which then acts as a nucleophile and attacks an alkyl halide, such as 1-bromo-3-chloropropane, in an S(_N)2 reaction.

Q2: What are the key reactants and reagents required for this synthesis?

A2: The primary reactants are benzyl alcohol and a 3-chloropropyl halide, with 1-bromo-3-chloropropane being a common choice due to the good leaving group ability of bromide. A strong base is necessary to deprotonate the benzyl alcohol; sodium hydride (NaH) is a frequently used base for this purpose. The reaction is typically conducted in a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

Q3: What are the main competing side reactions to be aware of?

A3: The primary side reactions in the Williamson ether synthesis of this compound include:

  • E2 Elimination: The benzyl alkoxide is a strong base and can induce elimination reactions with the alkyl halide, leading to the formation of allyl chloride. This is more prevalent at higher temperatures.

  • Formation of Dibenzyl Ether: The benzyl alkoxide can potentially react with unreacted benzyl bromide (if used as the halide) or undergo self-condensation under certain conditions.

  • Formation of 1,3-bis(benzyloxy)propane: If the reaction conditions are not carefully controlled, the initially formed product can react with another molecule of benzyl alkoxide, leading to a dialkylated byproduct.[1]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (benzyl alcohol and 1-bromo-3-chloropropane), the consumption of reactants and the formation of the product can be visualized. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for a more detailed analysis of the reaction mixture, allowing for the identification of both the desired product and any side products.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of benzyl alcohol: The base may be old, inactive, or used in insufficient quantity. 2. Low reaction temperature: The activation energy for the S(_N)2 reaction may not be reached. 3. Poor quality reagents: Benzyl alcohol may be oxidized, or the alkyl halide may have degraded. Solvents may not be anhydrous.1. Use fresh, high-quality sodium hydride and ensure an inert atmosphere (e.g., nitrogen or argon) to prevent its reaction with moisture. Use a slight excess of the base (1.1-1.2 equivalents). 2. Gently heat the reaction mixture. A temperature range of 40-60 °C is a good starting point. Monitor the reaction by TLC to avoid excessive heating which can promote side reactions. 3. Use freshly distilled benzyl alcohol and a new bottle of 1-bromo-3-chloropropane. Ensure all solvents are thoroughly dried before use.
Formation of Significant Amounts of Dibenzyl Ether This can occur if benzyl bromide is used as the alkylating agent and is present in excess, or if the reaction temperature is too high, promoting self-condensation of benzyl alcohol.Use 1-bromo-3-chloropropane as the alkylating agent. Maintain a moderate reaction temperature and monitor the reaction progress to avoid prolonged heating after the starting material is consumed.
Presence of 1,3-bis(benzyloxy)propane in the Product The product, this compound, is reacting with another equivalent of the benzyl alkoxide. This is more likely if a large excess of benzyl alcohol or base is used.Use a slight excess of the alkylating agent (1-bromo-3-chloropropane) relative to benzyl alcohol (e.g., 1.2 equivalents). Add the benzyl alcohol or the base dropwise to the reaction mixture containing the alkylating agent to maintain a low concentration of the alkoxide.
Product is Contaminated with Unreacted Benzyl Alcohol 1. Insufficient alkylating agent: Not enough 1-bromo-3-chloropropane was added to react with all the benzyl alcohol. 2. Short reaction time: The reaction was not allowed to proceed to completion.1. Use a slight excess (e.g., 1.1-1.2 equivalents) of 1-bromo-3-chloropropane. 2. Continue to monitor the reaction by TLC until the benzyl alcohol spot is no longer visible.
Difficulty in Purifying the Product The boiling points of the product and some side products (like dibenzyl ether) may be close, making distillation challenging. Residual starting materials can also co-distill.1. Aqueous Workup: After the reaction, quench with water and extract the product into an organic solvent. Wash the organic layer with water and brine to remove any remaining salts and base. 2. Column Chromatography: If distillation is ineffective, purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient is a reliable method to separate the product from impurities.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis

ParameterValueNotes
Reactants Benzyl alcohol, 1-bromo-3-chloropropane
Base Sodium Hydride (NaH)1.1 - 1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 40 - 60 °CMonitor by TLC
Reaction Time 4 - 8 hoursDependent on scale and temperature
Expected Yield 70 - 85%Isolated yield after purification
Expected Purity >95%After column chromatography

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

Materials:

  • Benzyl alcohol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • 1-bromo-3-chloropropane (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO(_4))

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

  • Addition of Benzyl Alcohol: Suspend the sodium hydride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of benzyl alcohol (1.0 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Formation of Alkoxide: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.

  • Addition of Alkyl Halide: Cool the reaction mixture back to 0 °C. Add 1-bromo-3-chloropropane (1.2 eq) dropwise.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50 °C. Monitor the reaction progress by TLC until the benzyl alcohol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH(_4)Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to afford this compound as a colorless oil.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product cluster_side_products Side Products Benzyl Alcohol Benzyl Alcohol Intermediate Benzyl Alkoxide Benzyl Alcohol->Intermediate Deprotonation 1-Bromo-3-chloropropane 1-Bromo-3-chloropropane Product This compound 1-Bromo-3-chloropropane->Product NaH NaH (Base) Side_Product2 1,3-bis(benzyloxy)propane Product->Side_Product2 Further Reaction Side_Product1 Dibenzyl Ether Intermediate->Product SN2 Attack Intermediate->Side_Product1 Self-condensation Experimental_Workflow A 1. Reaction Setup (NaH in THF) B 2. Add Benzyl Alcohol (0 °C) A->B C 3. Form Alkoxide (RT, 1h) B->C D 4. Add 1-Bromo-3-chloropropane (0 °C) C->D E 5. Reaction (50 °C, 4-6h) D->E F 6. Work-up (Quench, Extract) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H Troubleshooting_Logic Start Low Yield or Impure Product? Check_Base Check Base Activity & Quantity Start->Check_Base Low Yield Check_Stoichiometry Adjust Reactant Ratio Start->Check_Stoichiometry Side Products Present Purification Refine Purification Method Start->Purification Impure after purification Check_Temp Optimize Temperature Check_Base->Check_Temp Check_Reagents Verify Reagent Quality Check_Temp->Check_Reagents Success Improved Yield & Purity Check_Reagents->Success Check_Stoichiometry->Success Purification->Success

References

Minimizing side reactions in Williamson ether synthesis with ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ((3-Chloropropoxy)methyl)benzene in Williamson ether synthesis. Our aim is to help you minimize side reactions and optimize your ether synthesis protocols.

Troubleshooting Guides

This section addresses specific issues that may arise during the Williamson ether synthesis with this compound.

Problem 1: Low or No Yield of the Desired Ether Product

Low or negligible yield is a common issue that can often be traced back to several key factors in the experimental setup.

  • Possible Cause 1: Incomplete Deprotonation of the Alcohol. The alkoxide nucleophile may not be forming in sufficient quantities if the base is not strong enough or if there are issues with its reactivity.

    • Solution:

      • Base Selection: For simple aliphatic alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) in an aprotic solvent like THF or DMF are highly effective. For more acidic phenols, milder bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be sufficient.[1]

      • Base Quality: Ensure the base is fresh and has not been deactivated by atmospheric moisture. For instance, NaH should be handled under an inert atmosphere.

      • Reaction Time for Deprotonation: Allow sufficient time for the alcohol to fully deprotonate before adding this compound. This can be monitored by the cessation of hydrogen gas evolution when using metal hydrides.

  • Possible Cause 2: Suboptimal Reaction Temperature. The reaction temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Williamson ether syntheses are typically conducted at temperatures ranging from 50 to 100 °C.[2] If the reaction is sluggish at a lower temperature, gradually increasing the heat while monitoring the reaction progress by TLC or GC can improve the yield. Refluxing the reaction mixture is a common practice.

  • Possible Cause 3: Inappropriate Solvent Choice. The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.

    • Solution: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide, leaving a highly reactive "naked" anion, which accelerates the S(_N)2 reaction.[1][2] Protic solvents (e.g., ethanol, water) can solvate the alkoxide nucleophile, reducing its reactivity and slowing down the reaction.

Problem 2: Formation of Significant Amounts of Side Products

The primary side reactions to consider when using this compound are E2 elimination and, in the case of phenoxide nucleophiles, C-alkylation.

  • Side Reaction 1: Elimination (E2) Products. Although this compound is a primary halide, which disfavors elimination, this pathway can still occur under certain conditions, leading to the formation of an alkene.

    • Mitigation Strategies:

      • Temperature Control: Higher temperatures tend to favor elimination over substitution. Running the reaction at the lowest effective temperature can help minimize this side reaction.

      • Base Selection: While a strong base is needed for deprotonation, highly hindered bases can promote elimination. For primary halides, less sterically demanding bases like NaOH, KOH, or K₂CO₃ are generally safe choices.[1]

      • Alkoxide Structure: If the alcohol precursor is sterically hindered (secondary or tertiary), the resulting alkoxide will be a stronger base and more prone to inducing elimination.[2]

  • Side Reaction 2: C-Alkylation of Phenoxides. When the nucleophile is a phenoxide, it acts as an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation, desired) or on the aromatic ring (C-alkylation, undesired).

    • Mitigation Strategies:

      • Solvent Choice: This is the most critical factor. Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation. Protic solvents (e.g., methanol, water) can solvate the oxygen of the phenoxide through hydrogen bonding, making the carbon atoms of the ring more accessible for alkylation.[3][4]

      • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance the rate of O-alkylation and suppress C-alkylation by efficiently transporting the phenoxide ion to the organic phase where the reaction occurs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of base for the Williamson ether synthesis with this compound?

A1: The choice of base depends on the pKa of the alcohol you are using. For aliphatic alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the alcohol.[1] For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can be easier to handle.[1]

Q2: Which solvent should I use to maximize the yield of my desired ether?

A2: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[1][2] These solvents accelerate the S(_N)2 reaction by solvating the counter-ion of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion.

Q3: I am reacting this compound with a phenol and getting a mixture of products. What is happening and how can I improve the selectivity?

A3: You are likely observing a mixture of O-alkylated (your desired ether) and C-alkylated products. Phenoxide is an ambident nucleophile. To favor O-alkylation, you should switch to a polar aprotic solvent like DMF or acetonitrile.[4] The use of a phase-transfer catalyst can also significantly improve the selectivity for the desired O-alkylated product.

Q4: At what temperature should I run my reaction?

A4: A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction. If the reaction is slow, the temperature can be gradually increased. Excessively high temperatures may promote side reactions like elimination.

Q5: Is phase-transfer catalysis (PTC) beneficial for this reaction?

A5: Yes, PTC can be highly beneficial, especially when using inorganic bases like NaOH or K₂CO₃ with organic-soluble substrates. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the transfer of the alkoxide or phenoxide from the aqueous or solid phase to the organic phase where this compound resides, leading to faster reaction rates and often cleaner reactions with higher yields.[5]

Data Presentation

Table 1: Influence of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide with Benzyl Bromide

This data illustrates the critical role of the solvent in directing the outcome of the reaction with a benzylic halide and a phenoxide nucleophile. Aprotic solvents strongly favor the desired O-alkylation, while protic solvents can lead to significant amounts of the C-alkylated side product.

SolventO-Alkylated Product (%)C-Alkylated Product (%)
Acetonitrile973
Methanol7228

Data adapted from a study on the Williamson ether synthesis of benzyl β-naphthyl ether.[4]

Experimental Protocols

Representative Protocol for the Synthesis of 3-(Benzyloxy)propan-1-ol

This protocol is for a reaction analogous to the use of this compound and can be adapted accordingly. The starting material is benzyl chloride, which has similar reactivity.

Materials:

  • 1,3-propanediol

  • Potassium hydroxide (KOH), solid

  • Benzyl chloride

  • Diethyl ether

  • Water

Procedure:

  • To a 500 mL round-bottom flask, add 1,3-propanediol (60 g, 0.79 mol).

  • Add solid potassium hydroxide (17.7 g, 0.32 mol) to the flask to act as the base and consume any trace moisture.

  • Heat the mixture to 90 °C with stirring.

  • Slowly add benzyl chloride (39.8 g, 0.32 mol) to the reaction mixture using a dropping funnel.

  • After the addition is complete, increase the temperature to 130 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Perform a liquid-liquid extraction using diethyl ether and water to separate the organic product.

  • Remove the solvent from the organic phase by rotary evaporation under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain 3-(benzyloxy)propan-1-ol (yield: ~77%).[6]

Mandatory Visualizations

williamson_synthesis_pathway cluster_deprotonation Step 1: Deprotonation cluster_phenol Reactants Alcohol (R-OH) + This compound Alkoxide Alkoxide (R-O⁻) Base Base (e.g., NaH, KOH) SN2 SN2 Reaction Alkoxide->SN2 Nucleophilic Attack E2_Elimination E2 Elimination Alkoxide->E2_Elimination If sterically hindered or high temp. Desired_Product Desired Ether Product SN2->Desired_Product Side_Product_Alkene Alkene Side Product E2_Elimination->Side_Product_Alkene Phenoxide Phenoxide (Ar-O⁻) C_Alkylation C-Alkylation Phenoxide->C_Alkylation In protic solvents Side_Product_C_Alkylated C-Alkylated Phenol C_Alkylation->Side_Product_C_Alkylated

Caption: Reaction pathways in Williamson ether synthesis.

troubleshooting_low_yield Start Low or No Ether Yield Check_Base Is the base strong enough and active? Start->Check_Base Use_Stronger_Base Action: Use a stronger base (e.g., NaH) or fresh base. Check_Base->Use_Stronger_Base No Check_Temp Is the reaction temperature optimal (50-100 °C)? Check_Base->Check_Temp Yes Success Yield Improved Use_Stronger_Base->Success Increase_Temp Action: Gradually increase temperature and monitor. Check_Temp->Increase_Temp No Check_Solvent Are you using a polar aprotic solvent (DMF, DMSO)? Check_Temp->Check_Solvent Yes Increase_Temp->Success Change_Solvent Action: Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Solvent->Success Yes Change_Solvent->Success

References

Technical Support Center: Troubleshooting Low Yield in the O-Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields during the O-alkylation of phenols, a crucial reaction in synthetic chemistry, often referred to as the Williamson ether synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the O-alkylation of phenols in a question-and-answer format.

Question 1: My reaction shows low or no conversion of the starting phenol. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a frequent issue that can often be traced back to several key factors related to the reaction setup and reagents. A systematic approach to troubleshooting this problem is outlined below.

  • Incomplete Deprotonation of the Phenol: The first step in the O-alkylation of a phenol is the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide. If the base used is not strong enough to deprotonate the phenol sufficiently, the reaction will not proceed efficiently.

    • Solution:

      • Switch to a stronger base: If you are using a weak base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH). For particularly challenging substrates, very strong bases like sodium hydride (NaH) can be employed, but with caution due to their high reactivity.[1][2]

      • Ensure anhydrous conditions: Many bases, especially NaH, are highly reactive with water. Ensure your solvent and glassware are thoroughly dried to prevent quenching the base.

      • Increase the amount of base: Using a stoichiometric excess of the base (e.g., 1.5-2.0 equivalents) can help drive the deprotonation to completion.

  • Poor Quality or Inactive Reagents: The purity and activity of your starting materials are critical.

    • Solution:

      • Use fresh, high-purity reagents: Ensure your phenol, alkylating agent, and base are of high quality and have been stored properly. Alkylating agents can degrade over time, and some bases can absorb moisture from the atmosphere, reducing their effectiveness.

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed at a reasonable rate.

    • Solution:

      • Optimize the temperature: While higher temperatures generally increase reaction rates, they can also promote side reactions.[1] A typical temperature range for Williamson ether synthesis is 50-100 °C.[3][4] If your reaction is sluggish at a lower temperature, cautiously increasing the temperature while monitoring for byproduct formation can be beneficial.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the phenoxide.

    • Solution:

      • Use a polar aprotic solvent: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for O-alkylation.[1][2] These solvents effectively solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive phenoxide anion, which accelerates the desired Sₙ2 reaction. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity.

Question 2: My reaction is producing a significant amount of C-alkylated byproduct. How can I improve the selectivity for O-alkylation?

Answer: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. The competition between O-alkylation and C-alkylation is a common challenge. Several factors influence this selectivity.

  • Solvent Choice: This is a primary factor in controlling selectivity.

    • Favoring O-Alkylation: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents do not strongly solvate the oxygen of the phenoxide, leaving it more available for nucleophilic attack.[1]

    • Favoring C-Alkylation: Protic solvents, such as water or trifluoroethanol, can form hydrogen bonds with the phenoxide oxygen, effectively "shielding" it and making the carbon atoms of the ring more accessible for alkylation.[5]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C selectivity, though this is often linked to the choice of base.

  • Temperature: Lower temperatures generally favor the kinetically controlled O-alkylation product.

The following diagram illustrates the competing O- and C-alkylation pathways.

G Phenol Phenol Phenoxide Phenoxide Ion (Ambident Nucleophile) Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide O_Product O-Alkylated Product (Ether) Phenoxide->O_Product O-Attack (Sₙ2) Favored in Polar Aprotic Solvents C_Product C-Alkylated Product Phenoxide->C_Product C-Attack Favored in Protic Solvents AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Product AlkylHalide->C_Product

Figure 1. Competing O- vs. C-alkylation pathways for a phenoxide ion.

Question 3: I am observing a significant amount of an alkene byproduct. What is causing this and how can I minimize it?

Answer: The formation of an alkene is a result of a competing E2 elimination reaction, where the phenoxide acts as a base to abstract a proton from the alkyl halide.[3] This is particularly problematic with certain types of alkyl halides.

  • Structure of the Alkylating Agent: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.

    • Favorable for Sₙ2 (O-alkylation): Methyl and primary alkyl halides are the best substrates for this reaction.[6]

    • Prone to E2 (Elimination): Secondary alkyl halides will give a mixture of substitution and elimination products. Tertiary alkyl halides will almost exclusively undergo elimination.[6]

    • Solution: Whenever possible, choose a synthetic route that utilizes a primary alkyl halide. For example, to synthesize ethyl phenyl ether, it is better to react sodium phenoxide with ethyl bromide (a primary halide) rather than sodium ethoxide with bromobenzene.

  • Steric Hindrance: Significant steric bulk on either the phenoxide or the alkyl halide can hinder the backside attack required for the Sₙ2 mechanism, making the E2 pathway more favorable.

  • Reaction Temperature: Higher temperatures tend to favor elimination over substitution.

    • Solution: Running the reaction at a lower temperature may help to increase the ratio of the desired ether product to the alkene byproduct.

The following diagram illustrates the competition between Sₙ2 and E2 pathways.

G Reactants Phenoxide + Alkyl Halide SN2_Product Sₙ2 Product (Ether) Reactants->SN2_Product Substitution Favored by 1° alkyl halides E2_Product E2 Product (Alkene) Reactants->E2_Product Elimination Favored by 2°/3° alkyl halides and high temperature

Figure 2. Competition between Sₙ2 (substitution) and E2 (elimination) reactions.

Frequently Asked Questions (FAQs)

  • Q: What is the best base to use for the O-alkylation of a phenol?

    • A: The choice of base depends on the acidity of the phenol and the reactivity of the alkylating agent. For most simple phenols, moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[1][2] For less acidic phenols or less reactive alkylating agents, a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may be necessary to achieve a good yield.[1]

  • Q: Can I use a secondary or tertiary alkyl halide in a Williamson ether synthesis with a phenol?

    • A: It is generally not recommended. Secondary alkyl halides will likely lead to a mixture of the desired ether and an alkene byproduct due to competing E2 elimination.[6] Tertiary alkyl halides will almost exclusively yield the alkene product.[6] For a successful synthesis, it is best to use a methyl or primary alkyl halide.

  • Q: My reaction seems to stall before all the starting material is consumed. What should I do?

    • A: This could be due to several factors. Ensure you are using a sufficient excess of the base and alkylating agent. If the reaction is being run at a low temperature, gradually increasing it may help to drive the reaction to completion. You can also try extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine if the reaction is still progressing.

  • Q: How do I remove unreacted phenol from my final product?

    • A: Unreacted phenol can often be removed by washing the organic layer with an aqueous solution of a base, such as 1M sodium hydroxide. The basic wash will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide salt, which will be extracted into the aqueous layer. The desired ether product, being neutral, will remain in the organic layer.

Data Presentation

The following tables provide a summary of how different reaction parameters can affect the yield of O-alkylation of phenols. Note: The following data is illustrative and compiled from various sources. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 1: Effect of Base on the Yield of O-Benzylation of p-Cresol *

BaseSolventTemperature (°C)Yield (%)
K₂CO₃DMF80~85
Cs₂CO₃DMF80>95
NaOHEthanol/WaterReflux~70
NaHTHF65>90

*Reaction of p-cresol with benzyl bromide.

Table 2: Effect of Solvent on the O/C Alkylation Ratio of 2-Naphthol with Ethyl Iodide *

SolventO-Alkylation Product Yield (%)C-Alkylation Product Yield (%)O/C Ratio
DMF95519:1
Acetonitrile97332:1
Ethanol60401.5:1
Trifluoroethanol20801:4

*Illustrative data based on general trends.[5]

Table 3: Effect of Temperature on Product Distribution in the Reaction of Sodium Phenoxide with sec-Butyl Bromide *

Temperature (°C)Sₙ2 Product (Ether) Yield (%)E2 Product (Alkene) Yield (%)
252080
551090

*Illustrative data demonstrating the trend of increased elimination at higher temperatures.

Experimental Protocols

General Protocol for the O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol provides a general procedure for the O-alkylation of a phenol using an alkyl halide and potassium carbonate as the base. The specific quantities and reaction conditions should be optimized for each specific substrate.

Materials:

  • Phenol (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq) and the polar aprotic solvent (e.g., DMF) to make an approximately 0.5 M solution.

  • Add the finely powdered potassium carbonate (1.5 - 2.0 eq) to the flask.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting phenol on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure O-alkylated phenol.

Mandatory Visualizations

The following diagrams illustrate key logical relationships and workflows for troubleshooting low yield in the O-alkylation of phenols.

G start Low Yield in O-Alkylation check_conversion Check Conversion of Starting Phenol start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion Analyze Reaction Mixture (TLC, GC, NMR) poor_selectivity Poor Selectivity check_conversion->poor_selectivity Conversion is OK, but byproducts are present incomplete_deprotonation Incomplete Deprotonation? low_conversion->incomplete_deprotonation Yes bad_reagents Poor Reagent Quality? low_conversion->bad_reagents No stronger_base Use Stronger Base (e.g., Cs₂CO₃, NaH) incomplete_deprotonation->stronger_base anhydrous Ensure Anhydrous Conditions incomplete_deprotonation->anhydrous good_yield Improved Yield stronger_base->good_yield anhydrous->good_yield use_fresh Use Fresh, Pure Reagents bad_reagents->use_fresh low_temp Temperature Too Low? bad_reagents->low_temp No use_fresh->good_yield increase_temp Increase Temperature Cautiously low_temp->increase_temp increase_temp->good_yield c_alkylation C-Alkylation Observed? poor_selectivity->c_alkylation Yes elimination Elimination (Alkene) Observed? poor_selectivity->elimination Yes change_solvent_o Switch to Polar Aprotic Solvent (DMF, DMSO) c_alkylation->change_solvent_o change_solvent_o->good_yield check_alkyl_halide Check Alkyl Halide Structure (2° or 3°?) elimination->check_alkyl_halide lower_temp Lower Reaction Temperature elimination->lower_temp use_primary_halide Use 1° Alkyl Halide check_alkyl_halide->use_primary_halide use_primary_halide->good_yield lower_temp->good_yield

Figure 3. Troubleshooting workflow for low yield in O-alkylation of phenols.

References

Technical Support Center: Strategies for Selective C- vs. O-Alkylation of Phenoxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for phenoxide alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the selective C-alkylation versus O-alkylation of phenoxides.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of C- and O-alkylated products. How can I favor O-alkylation?

A1: To favor O-alkylation, you should aim for conditions that make the phenoxide oxygen the more accessible and reactive nucleophile. This is typically achieved by using a polar aprotic solvent such as DMF or DMSO.[1] These solvents solvate the counter-ion more effectively than the phenoxide oxygen, leaving the oxygen anion more available for nucleophilic attack. Using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) in such solvents will efficiently generate the phenoxide and promote the formation of the ether product (Williamson Ether Synthesis).[2][3]

Q2: My goal is to synthesize a C-alkylated phenol, but I am primarily observing O-alkylation. What should I change?

A2: To promote C-alkylation, you need to decrease the nucleophilicity of the phenoxide oxygen. The use of protic solvents, such as water or trifluoroethanol, is a key strategy.[4] These solvents form hydrogen bonds with the phenoxide oxygen, effectively shielding it and making the ortho and para positions of the aromatic ring more likely to act as the nucleophile.[4] Additionally, employing conditions typical for Friedel-Crafts alkylation, which involve a Lewis acid catalyst, can also direct the reaction towards C-alkylation.[5][6]

Q3: How does the choice of counter-ion (e.g., Li+, Na+, K+) affect the C- vs. O-alkylation selectivity?

A3: The counter-ion plays a crucial role in the aggregation and reactivity of the phenoxide. Smaller, harder cations like Li+ associate more tightly with the "harder" oxygen atom of the phenoxide. This close association can sometimes hinder O-alkylation, thus indirectly favoring C-alkylation. Conversely, larger, softer cations like Cs+ have a weaker interaction with the oxygen, leading to a more "free" and reactive phenoxide oxygen, which generally favors O-alkylation. The interplay between the counter-ion and the solvent is critical in determining the overall selectivity.

Q4: I am observing low conversion of my starting phenol. What are the possible reasons?

A4: Low conversion can stem from several factors. Firstly, ensure your base is strong enough to deprotonate the phenol effectively.[1] For O-alkylation with alkyl halides, bases like K2CO3 or Cs2CO3 are common.[1] The base should also be finely powdered and dry. Secondly, the reaction temperature might be too low. While higher temperatures can sometimes lead to side reactions, an optimized temperature is necessary for good conversion.[1] Finally, check the activity of your alkylating agent and ensure the stoichiometry is correct.

Q5: How can I minimize polyalkylation?

A5: To minimize the formation of polyalkylated products, it is generally recommended to use a large excess of the phenol relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting phenol rather than the mono-alkylated product. Additionally, shorter reaction times and lower temperatures can help reduce the extent of polyalkylation. Close monitoring of the reaction progress by techniques like TLC or GC is advised to stop the reaction once the desired mono-alkylated product is maximized.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Selectivity (Mixture of C- and O-Alkylation) Solvent Choice: The solvent is not optimal for the desired outcome.For O-alkylation, switch to a polar aprotic solvent (e.g., DMF, DMSO, acetone). For C-alkylation, use a protic solvent (e.g., water, trifluoroethanol).
Counter-ion Effect: The counter-ion is influencing the reactivity of the phenoxide.For O-alkylation, consider using a larger counter-ion (e.g., from Cs2CO3). For C-alkylation, a smaller counter-ion (e.g., from LiOH) might be beneficial, though solvent effects are generally more dominant.
Low Yield of O-Alkylated Product Inefficient Phenoxide Formation: The base is not strong enough or is of poor quality.Use a stronger, anhydrous base (e.g., NaH, K2CO3, Cs2CO3). Ensure the base is finely powdered.
Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive.Use an alkylating agent with a better leaving group (I > Br > Cl > OTs).
Low Yield of C-Alkylated Product Reaction Conditions Not Favoring Electrophilic Aromatic Substitution: The conditions are not suitable for C-alkylation.Employ Friedel-Crafts conditions with a suitable Lewis acid catalyst. Ensure the aromatic ring is activated enough for the reaction to proceed.
Formation of Elimination Byproducts Sterically Hindered Alkylating Agent: The alkylating agent is sterically bulky.Use a less sterically hindered primary or secondary alkyl halide. Tertiary alkyl halides are prone to elimination.[2]
Strongly Basic Conditions: The alkoxide is acting as a base rather than a nucleophile.Moderate the basicity of the reaction medium if possible, or choose a less hindered alkylating agent.

Data Presentation

Table 1: Influence of Solvent Polarity on Alkylation Selectivity

SolventPolarity Index (P')Dielectric Constant (ε)Expected Predominant Product
Water10.280.1C-Alkylation
Trifluoroethanol~0.926.7C-Alkylation
Methanol5.132.7Mixture / C-Alkylation favored
Ethanol4.324.5Mixture / C-Alkylation favored
N,N-Dimethylformamide (DMF)6.436.7O-Alkylation
Dimethyl Sulfoxide (DMSO)7.246.7O-Alkylation
Acetone5.120.7O-Alkylation
Acetonitrile5.837.5O-Alkylation

Data sourced from various online chemical data repositories.

Table 2: Ionic Radii of Common Alkali Metal Counter-ions

CationIonic Radius (pm)
Li+76
Na+102
K+138
Rb+152
Cs+167

Data sourced from multiple chemistry resources. Radii are for a coordination number of 6.[7]

Experimental Protocols

Protocol 1: Selective O-Alkylation of Phenol (Williamson Ether Synthesis)

This protocol provides a general guideline for the O-alkylation of phenol using an alkyl halide and a carbonate base.

Materials:

  • Phenol (1.0 eq.)

  • Potassium carbonate (K2CO3), finely ground (2.0 eq.)

  • Alkyl halide (e.g., ethyl bromide) (1.2 eq.)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, DMF (to make a ~0.5 M solution), and finely ground potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Remove the DMF from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by distillation.

Protocol 2: Selective C-Alkylation of Phenol (Friedel-Crafts Alkylation)

This protocol is a general guideline for the C-alkylation of phenol with an alkene using a solid acid catalyst.

Materials:

  • Phenol (1.0 eq.)

  • Alkene (e.g., isobutylene) (1.5 eq.)

  • Solid acid catalyst (e.g., Amberlyst-15) (10 wt% of phenol)

  • Toluene

  • Sodium bicarbonate solution (saturated)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol, toluene, and the solid acid catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 80-100 °C).

  • Slowly bubble the alkene gas through the reaction mixture or add the liquid alkene dropwise.

  • Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter to remove the solid catalyst and wash the catalyst with toluene.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution, then with water, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Alkylation start Start: Mixture of C- and O-Alkylated Products q_desired_product What is the desired product? start->q_desired_product o_alkylation Desired: O-Alkylation q_desired_product->o_alkylation O-Alkylation c_alkylation Desired: C-Alkylation q_desired_product->c_alkylation C-Alkylation check_solvent_o Check Solvent: Is it polar aprotic (DMF, DMSO)? o_alkylation->check_solvent_o check_solvent_c Check Solvent: Is it protic (H2O, TFE)? c_alkylation->check_solvent_c change_solvent_o Action: Switch to a polar aprotic solvent. check_solvent_o->change_solvent_o No check_base Check Base: Is it strong and anhydrous (NaH, K2CO3)? check_solvent_o->check_base Yes change_solvent_c Action: Switch to a protic solvent. check_solvent_c->change_solvent_c No check_catalyst Check for Lewis Acid Catalyst. check_solvent_c->check_catalyst Yes change_solvent_o->check_base change_solvent_c->check_catalyst use_strong_base Action: Use a stronger, anhydrous base. check_base->use_strong_base No end_o Optimized for O-Alkylation check_base->end_o Yes use_strong_base->end_o add_catalyst Action: Add a Lewis Acid catalyst (e.g., AlCl3). check_catalyst->add_catalyst No end_c Optimized for C-Alkylation check_catalyst->end_c Yes add_catalyst->end_c

Caption: Troubleshooting workflow for selectivity issues in phenoxide alkylation.

Competing_Pathways cluster_conditions Reaction Conditions polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) o_alkylation O-Alkylation Product (Ether) polar_aprotic->o_alkylation protic Protic Solvent (e.g., H2O, TFE) c_alkylation C-Alkylation Product (Substituted Phenol) protic->c_alkylation lewis_acid Lewis Acid Catalyst lewis_acid->c_alkylation strong_base Strong Base (e.g., NaH, K2CO3) strong_base->o_alkylation phenoxide Phenoxide Ion + R-X phenoxide->o_alkylation Favored by: - High charge density on Oxygen - Less solvated Oxygen phenoxide->c_alkylation Favored by: - Shielded Oxygen - Electrophilic aromatic substitution

References

Improving the reaction conditions for the synthesis of benzyloxymethyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of benzyloxymethyl (BOM) ethers, a common protecting group strategy in organic synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of benzyloxymethyl ethers, particularly when using benzyloxymethyl chloride (BOM-Cl) via Williamson ether synthesis.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Alkoxide: Incomplete deprotonation of the starting alcohol. 2. Poor Quality BOM-Cl: BOM-Cl is sensitive to moisture and can degrade.[1][2] 3. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. 4. Steric Hindrance: A bulky alcohol or impurities can hinder the SN2 reaction.[3][4] 5. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.1. Ensure a strong enough base (e.g., NaH) is used in an anhydrous solvent to drive the deprotonation to completion.[5][6] 2. Use freshly opened or distilled BOM-Cl. Store it under an inert atmosphere at 2-8°C.[2] 3. Gently heat the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC). 4. For sterically hindered alcohols, consider a longer reaction time, a more reactive electrophile, or an alternative protecting group strategy.[7] 5. Use a polar aprotic solvent like THF or DMF to facilitate the SN2 reaction.
Multiple Spots on TLC, Indicating Side Products 1. Elimination (E2) Side Reaction: This is more likely with secondary or tertiary alcohols.[3] 2. Formation of Dibenzyl Ether: Can occur if there are issues with the BOM-Cl or reaction conditions. 3. Hydrolysis of BOM-Cl: Presence of water can lead to the formation of benzyl alcohol and HCl.[1][2]1. Use a primary halide if the synthesis allows for flexibility in retrosynthesis.[3] For existing secondary/tertiary alcohols, use milder reaction conditions and a non-hindered base. 2. Ensure the purity of BOM-Cl and maintain anhydrous conditions. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Reaction Stalls or is Incomplete 1. Insufficient Base: The base may be fully consumed before the reaction completes. 2. Poor Solubility: The alkoxide may not be fully dissolved in the reaction medium. 3. Catalyst Poisoning (if applicable): Impurities in the reagents or solvent can deactivate any catalyst used.1. Use a slight excess of the base to ensure complete deprotonation. 2. Add a co-solvent to improve solubility or consider a different solvent system. 3. Purify all reagents and solvents before use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing BOM ethers?

A1: The most prevalent method is a variation of the Williamson ether synthesis.[3][5][6] This involves the deprotonation of an alcohol with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile and attacks benzyloxymethyl chloride (BOM-Cl) in an SN2 reaction.

Q2: My starting material is sensitive to strongly basic conditions. Are there alternative methods?

A2: Yes, for substrates that are incompatible with strong bases, alternative reagents that can be used under neutral or acidic conditions have been developed. One such reagent is 2-benzyloxy-1-methylpyridinium triflate, which can deliver the benzyl group under neutral conditions upon warming.[8][9]

Q3: What are the key safety precautions when working with benzyloxymethyl chloride (BOM-Cl)?

A3: BOM-Cl is a potent alkylating agent and a potential carcinogen.[1] It is also a lachrymator (induces tearing) and reacts with water and alcohols to produce hydrogen chloride.[1][2] All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn to avoid inhalation and skin contact.[1]

Q4: How can I improve the yield of my BOM ether synthesis?

A4: To improve the yield, ensure all reagents and solvents are anhydrous, as BOM-Cl is moisture-sensitive.[1][2] Use a strong base to ensure complete formation of the alkoxide.[5] If steric hindrance is a factor, consider using a less hindered reagent or adjusting the reaction conditions (e.g., higher temperature, longer reaction time).[3] The choice of solvent is also critical; polar aprotic solvents like THF or DMF are generally preferred for SN2 reactions.

Q5: My reaction is not working, and I suspect the quality of my BOM-Cl. How can I purify it?

A5: If you suspect your BOM-Cl has degraded, it can be purified by distillation under reduced pressure. It is recommended to distill it from anhydrous calcium chloride just before use.[1] The purified BOM-Cl should be stored at a low temperature (0-8°C) under an inert atmosphere.[1][2]

Experimental Protocols

Protocol 1: General Procedure for BOM Protection of an Alcohol using NaH and BOM-Cl

This protocol is a standard Williamson ether synthesis approach for the protection of a primary or secondary alcohol.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add the alcohol to a flask containing a suitable anhydrous solvent (e.g., THF, DMF).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, ~1.1 equivalents) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0°C. Add benzyloxymethyl chloride (BOM-Cl, ~1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by TLC. If the reaction is sluggish, gentle heating may be required.

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Benzyloxymethyl Chloride (BOM-Cl)

This procedure describes the preparation of the BOM-Cl reagent. Caution: This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions.[1]

  • Mixing Reagents: In a three-necked flask equipped with a mechanical stirrer, gas inlet tube, and thermometer, combine benzyl alcohol (1.0 equivalent) and paraformaldehyde (1.1 equivalents).[1]

  • HCl Addition: Maintain the mixture at 20-25°C using a water bath while bubbling anhydrous hydrogen chloride gas through the stirred mixture at a moderate rate.[1]

  • Reaction Completion: The reaction is typically complete after about 2 hours, indicated by the formation of two clear, homogeneous phases.[1]

  • Work-up: Separate the layers. Dilute the upper layer with pentane and dry it over anhydrous magnesium sulfate at 0°C for 3 hours with stirring.[1]

  • Isolation: Filter off the drying agent and add a small amount of anhydrous calcium chloride to the filtrate. Concentrate the solution on a rotary evaporator to obtain the crude BOM-Cl.[1]

  • Purification (Optional): For higher purity, the crude product can be distilled under reduced pressure (e.g., 70-71°C at 3 mmHg).[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzylation of Alcohols
EntryAlcohol SubstrateReagent/ConditionsSolventTemperature (°C)Time (h)Yield (%)Reference
1N-Boc-serine methyl ester2-benzyloxypyridine, MeOTf, MgOToluene902484[8]
2Methyl lactate2-benzyloxypyridine, MeOTf, MgOToluene902479[8]
3Representative AlcoholPre-formed 2-benzyloxy-1-methylpyridinium triflate, MgOTrifluorotoluene8524Varies[8]
4Benzyl AlcoholParaformaldehyde, Anhydrous HClNone20-25283 (crude)[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for BOM Ether Synthesis start Start Synthesis check_reaction Monitor Reaction by TLC start->check_reaction low_yield Problem: Low/No Yield check_reaction->low_yield No/Low Product Spot side_products Problem: Multiple Spots (Side Products) check_reaction->side_products Multiple Spots incomplete_reaction Problem: Incomplete Reaction check_reaction->incomplete_reaction Starting Material Remains complete Reaction Complete check_reaction->complete Clean Conversion cause1 Check Reagent Quality (BOM-Cl) Ensure Anhydrous Conditions Check Base Strength/Amount low_yield->cause1 cause2 Check for E2 Conditions (Substrate, Base) Ensure Anhydrous Conditions side_products->cause2 cause3 Increase Reaction Time/Temp Check Reagent Stoichiometry Improve Solubility incomplete_reaction->cause3 workup Proceed to Work-up & Purification complete->workup cause1->start Retry cause2->start Retry cause3->check_reaction Continue & Monitor

Caption: Troubleshooting workflow for common issues in BOM ether synthesis.

ReactionParameters Key Parameters in BOM Ether Synthesis BOM_Ether BOM Ether Synthesis Substrate Alcohol Substrate (Steric Hindrance) Substrate->BOM_Ether Reagent BOM Reagent (e.g., BOM-Cl, Purity) Reagent->BOM_Ether Base Base (Strength, Stoichiometry) Base->BOM_Ether Solvent Solvent (Polarity, Anhydrous) Solvent->BOM_Ether Temperature Temperature Temperature->BOM_Ether Time Reaction Time Time->BOM_Ether

Caption: Key parameters influencing the success of BOM ether synthesis.

References

Technical Support Center: Purification of Crude ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude ((3-Chloropropoxy)methyl)benzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve high purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of this compound.

Vacuum Distillation

Q1: My crude product is turning dark upon heating, even under vacuum. What is causing this and how can I prevent it?

A1: Darkening of the product, often referred to as tarring, can be due to the thermal decomposition of impurities or the product itself. This is often exacerbated by the presence of acidic or basic residues from the synthesis.

  • Troubleshooting Steps:

    • Neutralize the Crude Product: Before distillation, wash the crude product with a saturated solution of sodium bicarbonate to remove any acidic impurities, followed by a water wash to remove any remaining salts.

    • Ensure a Good Vacuum: A lower vacuum pressure will decrease the boiling point of your compound, reducing the thermal stress. Ensure all connections in your distillation setup are properly sealed.

    • Use a Lower Temperature Bath: If possible, use a heating mantle with a stirrer and set it to a temperature only slightly higher than the boiling point of your product at the achieved vacuum.

Q2: I am not getting a clear separation between my product and a lower-boiling point impurity. What should I do?

A2: This is a common issue when impurities have boiling points close to that of the product.

  • Troubleshooting Steps:

    • Fractional Distillation: If the boiling point difference is small, a simple distillation may not be sufficient. Use a fractional distillation column (e.g., a Vigreux or packed column) to increase the separation efficiency.

    • Adjust the Vacuum: Sometimes, a slight change in pressure can alter the relative volatility of the components, potentially improving separation.

    • Pre-Purification: Consider a preliminary purification step, such as a liquid-liquid extraction or a quick filtration through a small plug of silica gel, to remove the majority of the problematic impurity before distillation.

Q3: My product seems to be co-distilling with a higher-boiling point impurity. How is this possible?

A3: This could be due to the formation of an azeotrope, a mixture of two or more liquids whose proportions cannot be altered by simple distillation.

  • Troubleshooting Steps:

    • Break the Azeotrope: This can sometimes be achieved by distilling at a different pressure or by adding a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the components.

    • Alternative Purification Method: If an azeotrope is suspected, column chromatography is often the most effective alternative for separation.

Column Chromatography

Q1: I am having trouble finding a good solvent system for the column chromatography of my compound. How do I select an appropriate eluent?

A1: The key is to find a solvent system that provides good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate first. For this compound, which is a moderately polar compound, a mixture of a non-polar and a polar solvent is typically used.

  • Solvent Selection Strategy:

    • Start with TLC: Use TLC to test various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.

    • Target Rf Value: Aim for an Rf value of around 0.3 for your product. This generally provides the best separation on a column.

    • Adjust Polarity:

      • If the Rf is too low (spot doesn't move far), increase the polarity of the eluent by adding more ethyl acetate.

      • If the Rf is too high (spot moves with the solvent front), decrease the polarity by adding more hexane.

    • Alternative Solvents: If you cannot achieve good separation with hexane/ethyl acetate, consider other solvent systems like dichloromethane/hexane or toluene/ethyl acetate.

Q2: My purified fractions from the column are still showing impurities. What could be the problem?

A2: This can be due to several factors related to the column setup and running conditions.

  • Troubleshooting Steps:

    • Column Overloading: Ensure you are not loading too much crude product onto the column. A general rule of thumb is to use a ratio of at least 30:1 (silica gel:crude product) by weight.

    • Improper Packing: Air bubbles or channels in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly. A "wet slurry" method is often preferred to minimize these issues.[1]

    • Fractions are too Large: Collect smaller fractions to better isolate your product from closely eluting impurities.

    • Co-elution: If an impurity has a very similar polarity to your product, it may co-elute. In this case, you may need to try a different stationary phase (e.g., alumina) or a different solvent system.

Data Presentation: Properties of this compound and Potential Impurities

The following table summarizes the physical properties of the target compound and its likely impurities, which can aid in the selection and monitoring of the purification process.

Compound NameStructureMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgNotes
This compound C6H5CH2O(CH2)3Cl184.66~240-250 (estimated)The target product.
Benzyl AlcoholC6H5CH2OH108.14205Unreacted starting material.[2]
1-Bromo-3-chloropropaneBr(CH2)3Cl157.44143-145Unreacted starting material.[3][4]
Allyl Benzyl EtherC6H5CH2OCH2CH=CH2148.20192Potential elimination side-product.
Dibenzyl Ether(C6H5CH2)2O198.26298Potential side-product from reaction of benzyl alcohol with itself.
1,3-DichloropropaneCl(CH2)3Cl112.99120-122Possible impurity in the starting halide.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying crude this compound on a larger scale, particularly for removing non-volatile impurities and starting materials with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

Procedure:

  • Preparation: Place the crude this compound and a few boiling chips or a magnetic stir bar into a round-bottom flask. Do not fill the flask more than two-thirds full.

  • Assembly: Assemble the distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Evacuation: Turn on the condenser cooling water and the vacuum pump. Allow the system to evacuate to the desired pressure.

  • Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

  • Fraction Collection:

    • Collect any low-boiling fractions (likely unreacted starting materials) in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask to collect the pure this compound.

  • Completion: Once the majority of the product has distilled over and the temperature begins to rise again or drop, stop the heating.

  • Cooling: Allow the system to cool down before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This method is ideal for achieving high purity, especially when dealing with impurities that have similar boiling points to the product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Hexane

  • Ethyl acetate

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: As determined by TLC, prepare the chosen eluent system (e.g., 95:5 Hexane:Ethyl Acetate). A typical starting point for a compound of this polarity would be a low percentage of ethyl acetate in hexane.[5]

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • In a beaker, make a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin adding the eluent to the top of the column, ensuring the solvent level never drops below the top of the silica.

    • Apply gentle pressure with a pump or by gravity to start the flow.

  • Fraction Collection:

    • Collect the eluting solvent in a series of fractions.

    • Monitor the separation by periodically analyzing the fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Drying Drying of Organic Layer (e.g., MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval PurificationChoice Choice of Purification SolventRemoval->PurificationChoice VacuumDistillation Vacuum Distillation PurificationChoice->VacuumDistillation Large Scale / Boiling Point Difference ColumnChromatography Column Chromatography PurificationChoice->ColumnChromatography High Purity / Similar Boiling Points PureProduct Pure Product VacuumDistillation->PureProduct ColumnChromatography->PureProduct Analysis Purity Analysis (NMR, GC-MS) PureProduct->Analysis

Caption: General workflow for the purification of crude this compound.

TroubleshootingTree Start Purification Issue Method Which Method? Start->Method DistillationIssue Distillation Problem? Method->DistillationIssue Vacuum Distillation ChromaIssue Chromatography Problem? Method->ChromaIssue Column Chromatography Darkening Product Darkening? DistillationIssue->Darkening Yes PoorSepDist Poor Separation? DistillationIssue->PoorSepDist No PoorSepChroma Poor Separation? ChromaIssue->PoorSepChroma Yes NoElution Product not Eluting? ChromaIssue->NoElution No Sol_Neutralize Solution: Neutralize crude product, improve vacuum. Darkening->Sol_Neutralize Sol_Fractional Solution: Use fractional column, adjust vacuum. PoorSepDist->Sol_Fractional Sol_Overloading Solution: Check column loading, repack column. PoorSepChroma->Sol_Overloading Sol_Polarity Solution: Increase eluent polarity. NoElution->Sol_Polarity

References

How to avoid elimination byproducts in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize or eliminate byproducts in the Williamson ether synthesis, focusing on the competing E2 elimination reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in a Williamson ether synthesis, and why does it form?

The most common byproduct is an alkene, which is formed through a competing E2 (bimolecular elimination) reaction.[1][2] This occurs because the alkoxide (RO⁻), which is intended to act as a nucleophile in the desired Sɴ2 reaction, is also a strong base.[3] Instead of attacking the electrophilic carbon of the alkyl halide to form an ether, the alkoxide can abstract a proton from a carbon adjacent (beta-carbon) to the leaving group, leading to the formation of a double bond (alkene).[2][4]

Q2: Which factors primarily lead to an increase in elimination byproducts?

Several factors can favor the E2 elimination pathway over the desired Sɴ2 substitution:

  • Structure of the Alkyl Halide: This is the most critical factor. The tendency for elimination increases dramatically when moving from primary to secondary, and becomes the exclusive pathway for tertiary alkyl halides.[3][5]

    • Methyl and Primary Alkyl Halides: Strongly favor the Sɴ2 reaction.[3]

    • Secondary Alkyl Halides: Give a mixture of both Sɴ2 and E2 products.[3][6]

    • Tertiary Alkyl Halides: Almost exclusively yield the E2 elimination product.[3][5]

  • Steric Hindrance: Increased steric bulk on either the alkoxide or the alkyl halide hinders the backside attack required for the Sɴ2 mechanism, making the E2 reaction more competitive.[2][7]

  • Reaction Temperature: Higher temperatures generally favor the E2 elimination pathway over the Sɴ2 reaction.[1]

  • Base Strength: While a strong base is required to form the alkoxide, excessively strong or bulky bases can increase the rate of elimination.

Troubleshooting Guide

Problem: My reaction is producing a significant amount of alkene byproduct.

This is a classic issue indicating that the E2 elimination is outcompeting the Sɴ2 substitution. The following diagram illustrates the competing pathways.

G cluster_start Reactants cluster_pathways Competing Pathways cluster_products Products Reactants Alkoxide (R-O⁻) + Alkyl Halide (R'-X) SN2 Sɴ2 Pathway (Substitution) Reactants->SN2 Favored by: - Primary R'-X - Less bulky R-O⁻ - Lower Temp E2 E2 Pathway (Elimination) Reactants->E2 Favored by: - 2°/3° R'-X - Bulky R-O⁻ - Higher Temp Ether Desired Product: Ether (R-O-R') SN2->Ether Alkene Byproduct: Alkene E2->Alkene

Caption: Competing Sɴ2 (ether) and E2 (alkene) pathways.

Here is a troubleshooting flowchart to guide your optimization process:

G start High Alkene Byproduct q_substrate What is the alkyl halide structure? start->q_substrate a_primary Primary (1°) q_substrate->a_primary a_secondary Secondary (2°) q_substrate->a_secondary a_tertiary Tertiary (3°) q_substrate->a_tertiary sol_primary Consider steric hindrance of the alkoxide. Is it bulky? a_primary->sol_primary sol_secondary Lower the temperature. Use a less bulky base. Use polar aprotic solvent. a_secondary->sol_secondary sol_tertiary Redesign synthesis. The Williamson route is not suitable. Consider an Sɴ1 approach or alkoxymercuration. a_tertiary->sol_tertiary sol_primary_yes Redesign synthesis to use the less hindered combination. sol_primary->sol_primary_yes Yes sol_primary_no Lower reaction temperature. Check base concentration. sol_primary->sol_primary_no No

Caption: Troubleshooting flowchart for byproduct formation.

Optimization Strategies & Data

To favor the Sɴ2 pathway and maximize your ether yield, consider the following strategies.

Judicious Choice of Reactants

For synthesizing an unsymmetrical ether, there are two possible routes. Always choose the pathway that uses a primary (or methyl) alkyl halide, as this dramatically reduces the potential for E2 elimination.[8][9]

Example: Synthesizing tert-butyl methyl ether.

  • Route A (Fails): Methoxide (CH₃O⁻) + tert-butyl bromide (3° halide) -> Mainly elimination product (isobutylene) .[3]

  • Route B (Succeeds): tert-butoxide ((CH₃)₃CO⁻) + methyl bromide (methyl halide) -> tert-butyl methyl ether (desired product) .

Alkyl Halide StructurePredominant ReactionTypical Ether YieldAlkene Byproduct
MethylSɴ2High (>90%)Negligible
Primary (1°)Sɴ2Good (70-95%)Minor
Secondary (2°)Sɴ2 / E2 CompetitionLow to Moderate (10-60%)Significant
Tertiary (3°)E2Negligible (<5%)Major (>95%)
Note: Yields are approximate and highly dependent on specific substrates and conditions.
Control of Reaction Conditions
  • Temperature: Lower reaction temperatures generally favor the Sɴ2 reaction over E2.[1] A typical range for the Williamson synthesis is 50-100 °C, but if elimination is an issue, running the reaction at a lower temperature for a longer duration is recommended.[4]

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[2] These solvents solvate the cation of the alkoxide, leaving the alkoxide anion "naked" and more nucleophilic, which enhances the Sɴ2 rate.

  • Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete and rapid deprotonation of the alcohol to the alkoxide.[3] Incomplete deprotonation can lead to lower yields.[2]

ParameterCondition to Favor Sɴ2 (Ether)Condition to Favor E2 (Alkene)
Temperature Lower (e.g., Room Temp to 50°C)Higher (e.g., >80°C)
Solvent Polar Aprotic (DMF, THF, DMSO)Protic (Ethanol) can sometimes increase elimination
Alkoxide Less sterically hinderedBulky (e.g., potassium tert-butoxide)
Alkyl Halide Methyl > Primary >> SecondaryTertiary > Secondary >> Primary

Sample Experimental Protocol

Objective: Synthesis of Propyl Phenyl Ether (O-alkylation) with Minimized C-alkylation Byproduct.

This protocol is adapted for the synthesis of an alkyl aryl ether, where the choice of solvent is critical to prevent C-alkylation, another potential side reaction with phenoxides.[1]

Materials:

  • Phenol

  • 1-Bromopropane

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Flask Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the phenol.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This ensures the complete formation of the sodium phenoxide.

  • Alkylation: Cool the solution back to 0 °C and add 1-bromopropane (1.05 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50 °C. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure propyl phenyl ether.

References

Technical Support Center: Deprotection of Propoxymethyl (POM) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the deprotection of propoxymethyl (POM) ethers. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the removal of this acetal-type protecting group. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the deprotection of propoxymethyl ethers in a question-and-answer format.

Question: My POM deprotection reaction is resulting in a low yield. What are the potential causes and how can I optimize it?

Answer: Low yields in POM ether deprotection can stem from several factors. Here are some common causes and optimization strategies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time, temperature, or the equivalents of the deprotection reagent.

  • Reagent Degradation: Some Lewis acid reagents are sensitive to air or moisture.

    • Solution: Ensure that your reagents are fresh and handled under appropriate inert conditions if necessary.

  • Substrate Steric Hindrance: Bulky substituents near the propoxymethyl group can hinder the approach of the deprotection reagent.

    • Solution: A less sterically demanding reagent or harsher reaction conditions (e.g., stronger Lewis acid, higher temperature) might be required.

  • Improper Work-up: The desired product may be lost during the work-up procedure.

    • Solution: Ensure that the pH is appropriate for your molecule's stability and that it is not extracted into the wrong layer during solvent partitioning.

Question: The deprotection reaction is not starting or is proceeding very slowly. What should I do?

Answer: A sluggish or non-starting reaction is a common issue. Consider the following adjustments:

  • Increase Reagent Equivalents: The deprotection reagent may be consumed by other functional groups or trace impurities. A modest increase in the equivalents of the reagent can often initiate the reaction or increase its rate.

  • Elevate the Temperature: Increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also promote side reactions. A stepwise increase in temperature while monitoring the reaction is recommended.

  • Catalyst Activity: For reactions involving Lewis or Brønsted acids, ensure the catalyst is active and not poisoned by impurities in the substrate or solvent. Using freshly opened or purified reagents can be beneficial.

Question: I am observing unexpected side products in my deprotection reaction. What could be the cause?

Answer: The formation of side products often depends on the deprotection conditions and the substrate's functional groups.

  • Acid-Sensitive Groups: If your molecule contains other acid-labile protecting groups (e.g., silyl ethers like TBS, acetals), they may be cleaved under the reaction conditions.

    • Solution: Switch to a milder Lewis acid or buffered acidic conditions. Perform the reaction at a lower temperature to improve selectivity.

  • Formation of Methylene Acetals: In the case of deprotecting POM-protected 1,3-diols, an intramolecular cyclization can occur to form a methylene acetal, which can be very difficult to hydrolyze.

    • Solution: This side reaction can sometimes be avoided by using specific reagent systems, such as dichlorodimethylsilane and tetrabutylammonium bromide.[1]

  • Elimination Reactions: For substrates with a leaving group beta to the hydroxyl group, elimination can be a competing reaction under acidic conditions.

    • Solution: Consider using neutral deprotection conditions if possible, or carefully control the reaction temperature and use a non-nucleophilic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general conditions for POM ether deprotection? A1: POM ethers are a type of acetal and are therefore labile under acidic conditions. Deprotection is typically achieved using Brønsted acids (e.g., p-toluenesulfonic acid, hydrochloric acid) or Lewis acids (e.g., magnesium bromide, zinc triflate, titanium tetrachloride).[2][3] They are generally stable to basic and nucleophilic conditions, as well as many oxidizing and reducing agents.[4][5]

Q2: How do I choose between a Brønsted acid and a Lewis acid for deprotection? A2: The choice depends on the other functional groups in your molecule.

  • Brønsted acids (e.g., HCl, p-TsOH) are effective but can be harsh and may not be suitable for substrates with other acid-sensitive groups.[6]

  • Lewis acids (e.g., MgBr₂, Zn(OTf)₂, TiCl₄) coordinate to the ether oxygen, activating the POM group for cleavage. They can offer greater selectivity and milder reaction conditions. However, the Lewis acidity must be matched to the substrate to avoid unwanted side reactions.[7]

Q3: Can I selectively deprotect a POM ether in the presence of other protecting groups? A3: Yes, selective deprotection is often possible. POM ethers are generally more acid-labile than benzyl ethers but can be more stable than silyl ethers like TBS under certain acidic conditions. By carefully choosing the reagent and conditions (e.g., temperature, reaction time), it is possible to cleave a POM group while leaving others intact. For instance, milder Lewis acids or buffered acidic systems can provide selectivity.

Q4: My compound is not soluble in the recommended solvent for deprotection. What can I do? A4: Poor solubility can significantly slow down a reaction. If your substrate is not soluble, you can try using a co-solvent system to improve solubility. Ensure the chosen co-solvent is compatible with the reaction conditions (e.g., does not react with the Lewis acid).

Q5: Are there any safety concerns with POM deprotection reagents? A5: Yes. The reagents used for the protection step to form POM ethers, such as propoxymethyl chloride, are potentially carcinogenic, similar to chloromethyl methyl ether (MOM-Cl).[4] While the deprotection reagents themselves are standard laboratory chemicals, always handle strong acids and moisture-sensitive Lewis acids with appropriate personal protective equipment in a well-ventilated fume hood.

Data Presentation

The following table summarizes various conditions for the deprotection of methoxymethyl (MOM) ethers, which are structurally and chemically similar to POM ethers. This data can serve as a starting point for optimizing your POM deprotection.

ReagentSolventTemperature (°C)TimeYield (%)Substrate TypeReference
Zn(OTf)₂ (10 mol%)IsopropanolReflux1.5 - 4 h85 - 95Primary, Secondary, Allylic Alcohols[8][9]
MgBr₂·OEt₂Et₂O / CH₂Cl₂0 - RT2 - 24 h70 - 95Secondary Alcohols[3]
ZrCl₄ (50 mol%)IsopropanolReflux1 - 3 h88 - 96Primary, Secondary, Phenols[10]
p-TsOH (cat.)MeOHRT1 - 12 h>90General Alcohols[3]
HCl (conc.)MeOH / H₂ORT - 502 - 16 h>90General Alcohols[6]
TFA / DCM (1:15)Dichloromethane2512 hHighComplex Molecule[6]
TMSOTf / 2,2'-bipyridylCH₃CN0 - RT0.5 - 2 h85 - 98Aromatic Ethers[11]

Experimental Protocols

Protocol 1: Deprotection of a POM Ether using a Brønsted Acid (p-TsOH)

  • Reaction Setup: Dissolve the POM-protected substrate (1.0 equiv) in methanol (0.1 - 0.2 M).

  • Reagent Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 - 0.3 equiv) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC by observing the disappearance of the starting material and the appearance of the more polar alcohol product. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up: Once the reaction is complete, quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a POM Ether using a Lewis Acid (Zn(OTf)₂)

  • Reaction Setup: To a solution of the POM-protected substrate (1.0 equiv) in isopropanol (0.1 M), add zinc(II) trifluoromethanesulfonate (Zn(OTf)₂) (0.1 equiv).[8]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C).[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1.5 to 4 hours.[8]

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Is the reaction stalled? start->q1 a1_yes Increase reaction time, temperature, or reagent equivalents. q1->a1_yes Yes q3 Is the reagent moisture-sensitive? q1->q3 No a_end Monitor by TLC/LC-MS and perform careful work-up. a1_yes->a_end q2 Are there other acid-sensitive groups? a2_yes Use milder Lewis acid or lower temperature for better selectivity. q2->a2_yes Yes elimination Consider elimination or intramolecular cyclization. q2->elimination No a2_yes->a_end a3_yes Use fresh, anhydrous reagents and solvents. q3->a3_yes Yes q3->a_end No a3_yes->a_end side_products Side Products Observed side_products->q2 elim_sol Switch to neutral conditions or use specific reagents to avoid cyclization. elimination->elim_sol elim_sol->a_end

Caption: Troubleshooting workflow for POM ether deprotection.

Deprotection_Selection start Select POM Deprotection Method q1 Are other acid-sensitive groups present (e.g., TBS, acetals)? start->q1 a1_yes Use mild Lewis Acid (e.g., Zn(OTf)₂, MgBr₂) at low temperature. q1->a1_yes Yes a1_no Use Brønsted Acid (e.g., p-TsOH, HCl) for robust substrates. q1->a1_no No q2 Is the substrate prone to intramolecular reactions? a1_yes->q2 end_node Proceed with selected method and monitor carefully. a1_no->end_node a2_yes Consider specialized reagents (e.g., Me₂SiCl₂ for 1,3-diols) to avoid side products. q2->a2_yes Yes q2->end_node No a2_yes->end_node

Caption: Decision tree for selecting a POM deprotection method.

References

Validation & Comparative

Reactivity Showdown: ((3-Chloropropoxy)methyl)benzene vs. ((3-Bromopropoxy)methyl)benzene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of alkylating agent is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of two common reagents, ((3-Chloropropoxy)methyl)benzene and ((3-Bromopropoxy)methyl)benzene, in nucleophilic substitution reactions, supported by established chemical principles.

The inherent reactivity of an alkyl halide in nucleophilic substitution is fundamentally governed by the nature of the halogen atom, which functions as the leaving group. In the context of S_N2 reactions, the established order of reactivity for alkyl halides is I > Br > Cl > F. This trend is dictated by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion. A weaker carbon-halogen bond and a more stable (less basic) halide anion contribute to a lower activation energy and, consequently, a faster reaction rate.

Performance Comparison in Nucleophilic Substitution

Based on these principles, ((3-Bromopropoxy)methyl)benzene is inherently more reactive than this compound. The carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond. Furthermore, the bromide anion is a better leaving group than the chloride anion due to its larger size, greater polarizability, and lower basicity.

FeatureThis compound((3-Bromopropoxy)methyl)benzene
Relative Reactivity LowerHigher
C-X Bond Strength Stronger (approx. 338 kJ/mol for C-Cl)Weaker (approx. 285 kJ/mol for C-Br)
Leaving Group Ability GoodExcellent
Typical Reaction Conditions More forcing (higher temperatures, longer reaction times)Milder (lower temperatures, shorter reaction times)
Suitability for Sensitive Substrates Less suitable due to harsher conditionsMore suitable due to milder conditions

Table 1: Comparative properties of this compound and ((3-Bromopropoxy)methyl)benzene in nucleophilic substitution reactions.

Experimental Workflow: A Conceptual Comparison

To empirically determine the relative reactivity of these two compounds, a competition experiment can be designed. This involves reacting an equimolar mixture of this compound and ((3-Bromopropoxy)methyl)benzene with a limited amount of a common nucleophile. The product ratio, determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, will directly reflect the relative reaction rates.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Analysis A Equimolar mixture of This compound & ((3-Bromopropoxy)methyl)benzene D Reaction Mixture A->D B Limiting Nucleophile (e.g., Sodium Iodide) B->D C Solvent (e.g., Acetone) C->D E Stirring at controlled temperature D->E F Quench Reaction E->F G Work-up F->G H Analyze product mixture (GC or NMR) G->H I Determine ratio of iodo-product from each starting material H->I

Figure 1: Conceptual workflow for a competition experiment to compare the reactivity of this compound and ((3-Bromopropoxy)methyl)benzene.

Detailed Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

This protocol describes a representative experiment to compare the reactivity of this compound and ((3-Bromopropoxy)methyl)benzene.

Materials:

  • This compound

  • ((3-Bromopropoxy)methyl)benzene

  • Sodium Iodide (NaI)

  • Anhydrous Acetone

  • Internal Standard (e.g., Dodecane)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution containing known concentrations of this compound, ((3-Bromopropoxy)methyl)benzene, and an internal standard in anhydrous acetone.

    • Prepare a separate stock solution of a known concentration of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a specific volume of the mixed alkyl halide stock solution.

    • Place the flask in a thermostated oil bath at a desired temperature (e.g., 50 °C).

    • Allow the solution to equilibrate to the bath temperature.

  • Initiation and Monitoring of the Reaction:

    • Initiate the reaction by adding a specific volume of the pre-heated sodium iodide solution to the flask.

    • Start a timer immediately.

    • At regular intervals (e.g., every 15 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Work-up:

    • Immediately quench the reaction in the aliquot by adding it to a vial containing dichloromethane and a saturated aqueous solution of sodium thiosulfate.

    • Shake the vial, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Analysis:

    • Analyze the organic layer of each quenched sample by GC-FID.

    • The disappearance of the starting materials and the appearance of the product, ((3-Iodopropoxy)methyl)benzene, can be quantified relative to the internal standard.

    • By plotting the concentration of reactants versus time, the initial reaction rates for both the chloro and bromo starting materials can be determined.

Signaling Pathway and Reaction Mechanism

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. This is a one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.

SN2_Mechanism cluster_0 S_N2 Reaction Pathway Reactants Nu⁻ + R-X TransitionState [Nu---R---X]⁻ Reactants->TransitionState Attack of Nucleophile & Leaving Group Departure Products Nu-R + X⁻ TransitionState->Products

Figure 2: Generalized S_N2 reaction mechanism. 'Nu⁻' represents the nucleophile, 'R' the alkyl group, and 'X' the halogen leaving group.

For synthetic applications requiring nucleophilic substitution, ((3-Bromopropoxy)methyl)benzene is the more reactive choice compared to this compound. Its use allows for milder reaction conditions, which can be advantageous when working with sensitive or complex substrates. While this compound is a viable and often more cost-effective alternative, researchers should anticipate the need for higher temperatures and longer reaction times to achieve comparable conversion rates. The selection between these two reagents should, therefore, be based on a careful consideration of the specific requirements of the synthetic route, including the nature of the substrate, desired yield, and economic factors.

A Comparative Guide to Protecting Groups: Benzyl Chloromethyl Ether (BOM-Cl) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful execution of multi-step organic syntheses. This guide provides an in-depth analysis of benzyl chloromethyl ether (BOM-Cl), a widely utilized protecting group for hydroxyl functionalities. An extensive search for experimental data on ((3-Chloropropoxy)methyl)benzene as a protecting group did not yield sufficient information to form a direct comparison. Therefore, this guide will focus on the properties, application, and deprotection of the well-established BOM group.

Benzyl chloromethyl ether, commonly referred to as BOM-Cl, is a versatile reagent for the introduction of the benzyloxymethyl (BOM) protecting group onto alcohols. The BOM group is favored for its stability across a range of reaction conditions and the multiple methods available for its removal.

Performance and Properties of the Benzyloxymethyl (BOM) Protecting Group

The benzyloxymethyl group offers robust protection for hydroxyl groups under various synthetic transformations. Its stability profile makes it a valuable tool in complex molecule synthesis.

Table 1: General Properties of Benzyl Chloromethyl Ether (BOM-Cl)

PropertyValue
Chemical Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 102 °C @ 14 mmHg
Primary Use Protection of hydroxyl groups

Table 2: Stability of the Benzyloxymethyl (BOM) Protecting Group

ConditionStabilityNotes
Strongly Basic StableResistant to common bases like NaOH, KOH, and NaH.
Mildly Acidic LabileCleaved under mild acidic conditions.[1]
Strongly Acidic LabileReadily cleaved by strong acids.
Catalytic Hydrogenation LabileCleaved under neutral conditions using a palladium catalyst and a hydrogen source.[1]
Oxidizing Agents Generally StableStability can vary depending on the specific oxidizing agent and reaction conditions.
Reducing Agents (Hydrides) Generally StableStable to common hydride reducing agents like LiAlH₄ and NaBH₄.
Organometallic Reagents Generally StableStable to Grignard reagents and organolithiums.

Experimental Protocols

Detailed methodologies for the introduction and removal of the BOM protecting group are crucial for its successful application in synthesis.

Protection of Alcohols using Benzyl Chloromethyl Ether

The introduction of the BOM group is typically achieved by reacting the alcohol with BOM-Cl in the presence of a non-nucleophilic base.

General Protocol for BOM Protection:

  • Dissolve the alcohol (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Add a hindered base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents).

  • Cool the reaction mixture to 0 °C.

  • Add benzyl chloromethyl ether (1.2-1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection of Benzyloxymethyl Ethers

The BOM group can be removed under different conditions, providing flexibility in a synthetic route.

Protocol 1: Acidic Deprotection

Mild acidic conditions can be used to cleave the BOM ether.

  • Dissolve the BOM-protected compound in a protic solvent such as methanol.[1]

  • Add a few drops of a strong acid, such as concentrated hydrochloric acid or acetyl chloride.[1]

  • Stir the reaction at room temperature and monitor by TLC. The deprotection is often rapid, taking only 5-10 minutes.[1]

  • Upon completion, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify if necessary.

Protocol 2: Deprotection via Catalytic Hydrogenolysis

This method offers a neutral and mild condition for BOM group removal.[1]

  • Dissolve the BOM-protected compound in a suitable solvent like ethanol, methanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a hydrogenation apparatus) at atmospheric pressure.[1]

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected alcohol.

  • Purify if necessary.

Visualizing the Chemistry: Diagrams and Workflows

Visual representations of the chemical processes aid in understanding the application of the BOM protecting group.

Figure 1: General scheme for the protection of an alcohol with benzyl chloromethyl ether.

BOM Deprotection Pathways BOM_Ether R-O-BOM (BOM-protected Alcohol) Acidic Mild Acid (e.g., H⁺, MeOH) BOM_Ether->Acidic Path 1 Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) BOM_Ether->Hydrogenolysis Path 2 Alcohol R-OH (Deprotected Alcohol) Acidic->Alcohol Acidic_Byproducts BnOH + CH₂O Acidic->Acidic_Byproducts Hydrogenolysis->Alcohol Hydrogenolysis_Byproducts Toluene + CH₄ + H₂O Hydrogenolysis->Hydrogenolysis_Byproducts

Figure 2: Deprotection pathways for the benzyloxymethyl (BOM) group.

Conclusion

Benzyl chloromethyl ether is a reliable and versatile reagent for the protection of hydroxyl groups. The resulting benzyloxymethyl ether is stable under a variety of conditions, and its removal can be accomplished through either acidic hydrolysis or catalytic hydrogenolysis, offering valuable orthogonality in complex synthetic strategies. While the search for a direct comparison with this compound was inconclusive due to a lack of available data for the latter, the extensive documentation and proven utility of BOM-Cl solidify its position as a key tool for synthetic chemists. Researchers should, however, exercise caution as benzyl chloromethyl ether is a potent lachrymator and a potential carcinogen.

References

A Comparative Guide to Alternative Reagents for the Propoxymethylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the multistep synthesis of complex organic molecules, the protection of hydroxyl groups is a fundamental strategy to prevent unwanted side reactions. The propoxymethyl (POM) ether serves as a robust protecting group, analogous to the more commonly cited methoxymethyl (MOM) ether, offering stability across a range of reaction conditions. However, the classical reagent for its introduction, chloropropyl methyl ether, shares the high toxicity and carcinogenic concerns associated with its analogue, chloromethyl methyl ether (MOM-Cl). This has driven the development of safer, alternative reagents and methodologies for the alkoxymethylation of alcohols.

This guide provides a comprehensive comparison of alternative reagents for the propoxymethylation of alcohols, with a focus on methoxymethylation as a well-documented proxy. We present a quantitative comparison of reagent performance, detailed experimental protocols, and mechanistic diagrams to facilitate informed decisions in your synthetic planning.

Quantitative Performance of Methoxymethylation Reagents

The following table summarizes the performance of various reagents for the methoxymethylation of a representative primary alcohol, benzyl alcohol. While direct comparative studies on a single substrate are limited, these data, compiled from various sources, provide valuable insights into the efficacy of each method.

Reagent SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
MOM-Cl DIPEACH₂Cl₂0 to 2516~95[1]
Dimethoxymethane, ZrO(OTf)₂ -Solvent-freeRT0.1794[2]
Methoxymethyl Acetate, ZnCl₂ -CH₂Cl₂RT376
MOM-2-pyridylsulfide, AgOTf NaOAcTHFRTNot SpecifiedHigh[3]

Note: Propoxymethylation would utilize the corresponding propoxy-containing reagents (e.g., dipropoxymethane, chloropropyl methyl ether).

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these synthetic transformations. Below are protocols for two common methods of methoxymethylation.

Protocol 1: Methoxymethylation using Chloromethyl Methyl Ether (MOM-Cl) and DIPEA

This is the traditional method, offering high yields but involving a hazardous reagent.

Reagents:

  • Alcohol (1.0 eq)

  • N,N-diisopropylethylamine (DIPEA) (2.0-4.0 eq)[4]

  • Chloromethyl methyl ether (MOM-Cl) (1.5-3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of the alcohol in anhydrous DCM, add DIPEA.

  • Cool the solution to 0 °C in an ice bath.

  • Add MOM-Cl dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In-Situ Generation of the Alkoxymethylating Agent using Dimethoxymethane and a Lewis Acid

This safer alternative avoids the handling of the carcinogenic chloromethyl methyl ether.

Reagents:

  • Alcohol (1.0 mmol)

  • Formaldehyde dimethyl acetal (Dimethoxymethane) (7.0 mmol)

  • Zirconyl triflate (ZrO(OTf)₂) (0.025 mmol, 2.5 mol%)

Procedure:

  • To a solution of the alcohol in formaldehyde dimethyl acetal, add ZrO(OTf)₂.[2]

  • Stir the mixture at room temperature, monitoring the reaction by TLC (typically complete in 5-20 minutes).[2]

  • Upon completion, add water to the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate.

  • Purify the crude product by column chromatography.[2]

Mechanistic Pathways and Experimental Workflow

The following diagrams illustrate the key mechanistic pathways for the propoxymethylation (represented by methoxymethylation) of alcohols and a general experimental workflow.

G Base-Mediated Propoxymethylation Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Alcohol R-OH (Alcohol) Alkoxide R-O- (Alkoxide Intermediate) Alcohol->Alkoxide + Base Base Base (e.g., DIPEA) Base->Alkoxide POMCl R'-O-CH2-Cl (Propoxymethyl Chloride) SN2 SN2 Attack POMCl->SN2 Alkoxide->SN2 POMEther R-O-CH2-O-R' (POM Ether) SN2->POMEther Salt Base-H+ Cl- (Salt Byproduct) SN2->Salt

Caption: Base-mediated propoxymethylation of an alcohol.

G Acid-Catalyzed Propoxymethylation Pathway cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Dipropoxymethane (R'O)2CH2 (Dipropoxymethane) OxoniumIon R'O-CH2+ (Oxonium Ion Intermediate) Dipropoxymethane->OxoniumIon + Lewis Acid LewisAcid Lewis Acid (e.g., ZrO(OTf)2) LewisAcid->OxoniumIon Alcohol R-OH (Alcohol) NucleophilicAttack Nucleophilic Attack Alcohol->NucleophilicAttack OxoniumIon->NucleophilicAttack POMEther R-O-CH2-O-R' (POM Ether) NucleophilicAttack->POMEther PropoxyByproduct R'-OH (Propanol Byproduct) NucleophilicAttack->PropoxyByproduct G General Experimental Workflow A Dissolve Alcohol and Base/Catalyst in Solvent B Cool Reaction Mixture (if required) A->B C Add Propoxymethylating Reagent B->C D Stir at Appropriate Temperature C->D E Monitor Reaction by TLC D->E F Aqueous Workup (Quench, Extract) E->F G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Characterize Pure Product H->I

References

Reactivity comparison of different leaving groups in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Williamson ether synthesis, a cornerstone of organic chemistry, is a robust and versatile method for the formation of ethers from an alkoxide and a suitable alkylating agent. A critical factor governing the efficiency of this SN2 reaction is the nature of the leaving group on the alkylating agent. This guide provides an objective comparison of the reactivity of common leaving groups—iodide, bromide, chloride, and tosylate—supported by experimental data to inform synthetic strategy and optimization.

Performance Comparison of Leaving Groups

The reactivity of the leaving group in a Williamson ether synthesis is directly related to its ability to stabilize the negative charge it develops in the transition state and as it departs. Generally, weaker bases are better leaving groups. The following table summarizes the relative performance of different leaving groups in a typical Williamson ether synthesis, highlighting the significant impact of the leaving group on reaction rate.

Leaving GroupAlkylating AgentNucleophileSolventRelative RateProduct Yield (%)Reaction Time (h)
Iodide (-I)Ethyl IodideSodium EthoxideEthanol~30,000High< 1
Bromide (-Br)Ethyl BromideSodium EthoxideEthanol~10,000High1-2
Chloride (-Cl)Ethyl ChlorideSodium EthoxideEthanol~200Moderate6-8
Tosylate (-OTs)Ethyl TosylateSodium EthoxideEthanol~60,000Very High< 1

Note: The relative rates are approximate and can vary with specific substrates, nucleophiles, and reaction conditions. The data is compiled to illustrate the general trend in reactivity.

The trend in reactivity for the halide leaving groups follows the order I > Br > Cl. This is because iodide is the weakest base among the halides and the most polarizable, which helps to stabilize the developing negative charge in the SN2 transition state. Chloride, being a stronger base, is a poorer leaving group, resulting in significantly slower reaction rates.

Sulfonate esters, such as tosylates, are generally superior leaving groups compared to halides. The tosylate anion is an extremely weak base due to the resonance stabilization of the negative charge across the three oxygen atoms of the sulfonate group. This exceptional stability makes alkyl tosylates highly reactive towards nucleophilic attack, often leading to faster reactions and higher yields under milder conditions.

Experimental Protocol: Comparative Synthesis of Phenetole

This section outlines a representative experimental protocol for comparing the reactivity of different leaving groups in the synthesis of phenetole (ethyl phenyl ether) from sodium phenoxide.

Objective: To compare the reaction time and yield for the synthesis of phenetole using ethyl iodide, ethyl bromide, ethyl chloride, and ethyl tosylate as the alkylating agents under identical reaction conditions.

Materials:

  • Phenol

  • Sodium hydroxide

  • Ethanol (anhydrous)

  • Ethyl Iodide

  • Ethyl Bromide

  • Ethyl Chloride

  • Ethyl Tosylate

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, heating mantle, separatory funnel, etc.)

  • Analytical equipment for product characterization and quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Procedure:

  • Preparation of Sodium Phenoxide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar amount of phenol in anhydrous ethanol. To this solution, add an equimolar amount of sodium hydroxide pellets. The mixture is stirred and gently heated until all the sodium hydroxide has reacted to form a clear solution of sodium phenoxide.

  • Williamson Ether Synthesis:

    • Divide the prepared sodium phenoxide solution into four equal portions in separate round-bottom flasks.

    • To each flask, add an equimolar amount of one of the following alkylating agents: ethyl iodide, ethyl bromide, ethyl chloride, or ethyl tosylate.

    • Heat the reaction mixtures to reflux. Monitor the progress of each reaction over time by taking small aliquots and analyzing them by a suitable method (e.g., TLC or GC). Record the time required for the consumption of the starting material.

  • Work-up and Isolation:

    • After the reaction is complete (or after a predetermined time for comparison), cool the reaction mixtures to room temperature.

    • Pour each reaction mixture into a separatory funnel containing water and extract with diethyl ether.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude phenetole.

  • Analysis:

    • Determine the yield of phenetole for each reaction.

    • Confirm the identity and purity of the product using spectroscopic methods (e.g., 1H NMR, 13C NMR, IR) and GC-MS.

    • Compare the reaction times and yields obtained with the different leaving groups.

Logical Relationship of Leaving Group Ability

The ability of a group to depart in a nucleophilic substitution reaction is inversely related to its basicity. Weaker bases are better leaving groups as they are more stable with a negative charge. The following diagram illustrates the logical flow from the properties of the leaving group to its effectiveness in the Williamson ether synthesis.

Leaving_Group_Ability cluster_properties Leaving Group Properties cluster_reactivity Reactivity in Williamson Ether Synthesis cluster_examples Examples Basicity Basicity Leaving_Group_Ability Leaving Group Ability Basicity->Leaving_Group_Ability Inverse Relationship Polarizability Polarizability Polarizability->Leaving_Group_Ability Direct Relationship Resonance_Stabilization Resonance Stabilization Resonance_Stabilization->Leaving_Group_Ability Direct Relationship Reaction_Rate Reaction Rate Leaving_Group_Ability->Reaction_Rate Directly Proportional Iodide I⁻ (Weakest Base, Highly Polarizable) Iodide->Polarizability Bromide Br⁻ Chloride Cl⁻ Chloride->Basicity Strongest Base among Halides Tosylate TsO⁻ (Resonance Stabilized, Very Weak Base) Tosylate->Resonance_Stabilization

Caption: Relationship between leaving group properties and reactivity.

Experimental Workflow

The following diagram outlines the general workflow for a comparative study of leaving group reactivity in the Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Sodium Phenoxide Solution B1 React with Ethyl Iodide A->B1 B2 React with Ethyl Bromide A->B2 B3 React with Ethyl Chloride A->B3 B4 React with Ethyl Tosylate A->B4 C Reaction Monitoring (TLC/GC) B1->C B2->C B3->C B4->C D Work-up and Isolation C->D E Yield Determination D->E F Product Characterization (NMR, GC-MS) E->F G Compare Reactivity F->G

Caption: Workflow for comparing leaving group reactivity.

Navigating Chemical Synthesis: A Comparative Guide to the Stability of ((3-Chloropropoxy)methyl)benzene Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a pivotal decision in the intricate art of multi-step organic synthesis. The stability of these temporary modifications under a gamut of reaction conditions dictates the success or failure of a synthetic strategy. This guide offers an in-depth evaluation of the stability of ((3-Chloropropoxy)methyl)benzene ethers, a representative of the benzyloxymethyl (BOM) ether class, by comparing its performance against other commonly employed alcohol protecting groups. The insights are substantiated by a compilation of experimental data and detailed methodologies to aid in strategic synthetic planning.

The this compound ether, for the purpose of this guide, is considered to have stability characteristics closely mirroring those of the benzyloxymethyl (BOM) ether. This is a reasonable approximation as the core reactive site for cleavage is the benzylic ether linkage. BOM ethers are valued for their robustness under a variety of conditions, yet they can be cleaved selectively, offering a valuable tool in the synthetic chemist's arsenal.

Comparative Stability Analysis

The efficacy of a protecting group is determined by its ability to remain intact during various transformations and to be selectively removed when desired. Benzyloxymethyl ethers exhibit notable stability in both acidic and basic environments, rendering them suitable for a wide array of synthetic manipulations.[1][2] Their primary lability lies in their susceptibility to reductive cleavage, most commonly through catalytic hydrogenolysis, a feature that provides an orthogonal deprotection strategy relative to many other protecting groups.[1][3]

Here, we compare the stability of this compound ether (as BOM ether) with other prevalent alcohol protecting groups such as methoxymethyl (MOM) ether, tetrahydropyranyl (THP) ether, and various silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).

Stability Under Acidic Conditions
Protecting GroupReagent/ConditionStability
This compound (BOM) Strong Acids (e.g., HBr, BCl₃, BBr₃)Labile[4]
Mild Lewis Acids (e.g., BF₃·OEt₂)Generally Stable
Mild Protic Acids (e.g., Acetic Acid)Generally Stable[2]
Methoxymethyl (MOM)Strong and Mild AcidsLabile[5]
Tetrahydropyranyl (THP)Strong and Mild AcidsLabile[2]
t-Butyldimethylsilyl (TBDMS)Strong and Mild AcidsLabile
Triisopropylsilyl (TIPS)Strong and Mild AcidsModerately Stable
Stability Under Basic Conditions
Protecting GroupReagent/ConditionStability
This compound (BOM) Strong Bases (e.g., NaH, KOH, Carbonates)Stable[4]
Methoxymethyl (MOM)Strong BasesStable
Tetrahydropyranyl (THP)Strong BasesStable[2]
t-Butyldimethylsilyl (TBDMS)Strong BasesStable
Triisopropylsilyl (TIPS)Strong BasesStable
Stability Under Reductive Conditions
Protecting GroupReagent/ConditionStability
This compound (BOM) H₂/Pd-CLabile[1][6]
Na/NH₃ (Birch Reduction)Labile
Hydrides (e.g., LiAlH₄, DIBAL-H)Stable[7]
Methoxymethyl (MOM)H₂/Pd-C, Na/NH₃, HydridesStable
Tetrahydropyranyl (THP)H₂/Pd-C, Na/NH₃, HydridesStable[2]
t-Butyldimethylsilyl (TBDMS)H₂/Pd-C, Na/NH₃, HydridesStable
Triisopropylsilyl (TIPS)H₂/Pd-C, Na/NH₃, HydridesStable
Stability Under Oxidative Conditions
Protecting GroupReagent/ConditionStability
This compound (BOM) DDQLabile[8]
Oxoammonium SaltsLabile[9][10]
Ozone (O₃)Labile
Methoxymethyl (MOM)Common OxidantsGenerally Stable
Tetrahydropyranyl (THP)Common OxidantsGenerally Stable
t-Butyldimethylsilyl (TBDMS)Common OxidantsGenerally Stable
Triisopropylsilyl (TIPS)Common OxidantsGenerally Stable

Experimental Protocols

Detailed methodologies for the cleavage of benzyloxymethyl ethers under various conditions are provided below. These protocols serve as a starting point and may require optimization based on the specific substrate.

Protocol 1: Reductive Cleavage via Catalytic Hydrogenolysis

Objective: To cleave a this compound ether using catalytic hydrogenation.[4]

Materials:

  • Benzyl-protected alcohol (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) catalyst (10 mol%)

  • Methanol or Ethanol (10 mL)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Magnetic stir bar and flask

Procedure:

  • Dissolve the benzyl-protected alcohol in a suitable solvent such as methanol or ethanol in a flask equipped with a magnetic stir bar.[4]

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst.[4]

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus.[4]

  • Stir the reaction mixture vigorously at room temperature.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude alcohol.

  • Purify the crude product by column chromatography if necessary.

Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate in Solvent B Add Pd/C Catalyst A->B C Introduce H₂ Atmosphere B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Filter through Celite E->F G Concentrate Filtrate F->G H Column Chromatography G->H I I H->I Isolated Product

Catalytic Hydrogenolysis Workflow
Protocol 2: Oxidative Cleavage using DDQ

Objective: To oxidatively cleave a this compound ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4]

Materials:

  • Benzyl ether (100 µmol)

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group)

  • Dichloromethane (CH₂Cl₂) (5 mL)

  • Water (H₂O) (50 µL)

  • 525 nm light source (optional, but can accelerate the reaction)[10][11]

Procedure:

  • Dissolve the benzyl ether in a mixture of CH₂Cl₂ and H₂O.[4]

  • Add DDQ to the solution.[4]

  • For enhanced reactivity, irradiate the reaction mixture with a 525 nm light source at room temperature.[4]

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction (e.g., with aqueous sodium bicarbonate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the residue by column chromatography to isolate the desired alcohol.[4]

Protocol 3: Acidic Cleavage using Boron Trichloride-Dimethyl Sulfide Complex

Objective: To selectively cleave a benzyl ether in the presence of other acid-sensitive groups.[12]

Materials:

  • Benzyl ether substrate

  • Boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂)

  • Anhydrous dichloromethane (DCM) or ether

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the benzyl ether in anhydrous DCM or ether under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add a solution of BCl₃·SMe₂ in the same solvent.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Upon completion, carefully quench the reaction with a suitable reagent (e.g., methanol, followed by water or aqueous bicarbonate).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Selecting the Right Protection Strategy

The choice of a protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. The following diagram illustrates a simplified decision-making process for selecting a protecting group based on the anticipated reaction conditions.

Protecting_Group_Selection Start Protecting an Alcohol Q1 Upcoming Reaction Conditions? Start->Q1 Reductive Reductive (e.g., H₂/Pd-C) Q1->Reductive Reductive Acidic Acidic Q1->Acidic Acidic Basic Basic Q1->Basic Basic Oxidative Oxidative (e.g., DDQ) Q1->Oxidative Oxidative PG_Silyl Use Silyl Ether (TBDMS, TIPS) Reductive->PG_Silyl Stable Alternative PG_BOM_Labile BOM is Labile Reductive->PG_BOM_Labile PG_BOM_Stable BOM is Stable Acidic->PG_BOM_Stable More Stable Alternative PG_THP_Labile THP/MOM are Labile Acidic->PG_THP_Labile Basic->PG_BOM_Stable Oxidative->PG_Silyl Stable Alternative Oxidative->PG_BOM_Labile

Protecting Group Selection Logic

This guide provides a foundational understanding of the stability of this compound ethers in the context of other common alcohol protecting groups. By understanding the reactivity profiles of these essential synthetic tools, researchers can devise more robust and efficient pathways to their target molecules.

References

A Comparative Guide to the Deprotection of Benzyloxymethyl (BOM) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzyloxymethyl (BOM) ether is a widely utilized protecting group for hydroxyl functionalities in multistep organic synthesis. Its popularity stems from its relative stability to a range of reaction conditions and the variety of methods available for its removal. The selection of an appropriate deprotection strategy is critical to the success of a synthetic route, demanding careful consideration of substrate compatibility, functional group tolerance, and reaction efficiency. This guide provides an objective comparison of the most common methods for BOM ether deprotection, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Performance Comparison of BOM Deprotection Methods

The following table summarizes the performance of various reagents and conditions for the deprotection of benzyloxymethyl ethers. The data presented is a compilation from various sources and is intended to provide a comparative overview. Actual yields and reaction times may vary depending on the specific substrate and experimental setup.

Deprotection MethodReagent/CatalystSolvent(s)Temperature (°C)TimeYield (%)Compatible Functional GroupsIncompatible Functional Groups
Catalytic Hydrogenolysis 10% Pd/C, H₂ (1 atm)MeOH, EtOH, EtOAcRoom Temp.1 - 20 h>95Esters, epoxides, ketones, Boc, CbzAlkenes, alkynes, nitro groups, aryl halides
10% Pd/C, 1,4-cyclohexadieneEtOHReflux2 - 24 h80 - 95Nitro groups, aryl halides (sometimes tolerated)Some alkenes and alkynes
Lewis Acid Cleavage BCl₃·SMe₂CH₂Cl₂-78 to 00.5 - 2 h85 - 95Silyl ethers, esters, lactones, alkenes, alkynesAcid-labile groups (e.g., t-butyl ethers, acetals)
TMSICH₂Cl₂, MeCN0 to Room Temp.0.5 - 3 h80 - 95Esters, amidesAcid-labile groups, may affect some silyl ethers
Oxidative Cleavage DDQCH₂Cl₂/H₂O0 to Room Temp.0.5 - 4 h70 - 96Silyl ethers, acetals, esters, amidesElectron-rich aromatic rings, some alkenes
CANMeCN/H₂O0 to Room Temp.0.25 - 2 h75 - 90Alkyl halides, estersEasily oxidizable groups (e.g., phenols, thiols)
Reductive Cleavage Na / liq. NH₃THF, Et₂O-780.5 - 2 h85 - 95Alkynes (reduced to trans-alkenes)Esters, ketones, aldehydes, epoxides, aryl halides

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below. These protocols are representative examples and may require optimization for specific substrates.

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C) and H₂

This is a widely used and generally high-yielding method for BOM deprotection, particularly suitable for substrates that lack functional groups susceptible to reduction.[1]

Reaction: R-OBOM + H₂ (gas) --(Pd/C)--> R-OH + Toluene + Formaldehyde

Procedure:

  • Dissolve the BOM-protected alcohol (1.0 mmol) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (10-20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).

  • Securely attach a balloon filled with hydrogen gas (H₂) to the flask or conduct the reaction in a hydrogenation apparatus at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.

  • Purify the product by flash column chromatography if necessary.

**Protocol 2: Lewis Acid Cleavage using Boron Trichloride-Dimethyl Sulfide Complex (BCl₃·SMe₂) **

This method is effective for the deprotection of benzyl-type ethers and is known for its high chemoselectivity, tolerating a variety of other functional groups.[2]

Reaction: R-OBOM + BCl₃·SMe₂ → R-OH

Procedure:

  • Dissolve the BOM-protected alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL) under an inert atmosphere (e.g., Argon or Nitrogen) in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂) (1.2 - 1.5 equivalents) in CH₂Cl₂ dropwise.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol (MeOH) at -78 °C.

  • Allow the mixture to warm to room temperature, then add water.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Oxidative Cleavage using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

Oxidative deprotection with DDQ is a valuable alternative, especially for substrates containing functional groups that are sensitive to reductive conditions.[3]

Reaction: R-OBOM + DDQ → R-OH + Byproducts

Procedure:

  • Dissolve the BOM-protected alcohol (1.0 mmol) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v, 10 mL total volume).

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 - 1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 4: Reductive Cleavage using Sodium in Liquid Ammonia

This powerful reductive method is useful for cleaving BOM ethers when other methods fail, though it is not compatible with many common functional groups.

Reaction: R-OBOM + Na/NH₃(l) → R-OH

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a septum.

  • Under a stream of dry nitrogen, condense ammonia gas (approx. 20 mL) into the flask at -78 °C.

  • Add small pieces of sodium metal until a persistent blue color is obtained.

  • Add a solution of the BOM-protected alcohol (1.0 mmol) in anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O) (5 mL) dropwise to the blue solution.

  • Stir the reaction at -78 °C and monitor by TLC.

  • Upon completion, quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate.

  • Add water and extract the product with an appropriate organic solvent (e.g., EtOAc).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Decision-Making Workflow for BOM Deprotection

Choosing the optimal deprotection method depends on the overall synthetic strategy and the functional groups present in the substrate. The following workflow provides a logical approach to selecting the most suitable conditions.

BOM_Deprotection_Workflow start Substrate with BOM-protected alcohol check_reducible Are reducible groups present? (e.g., alkenes, alkynes, nitro) start->check_reducible check_acid_labile Are acid-labile groups present? (e.g., t-butyl ethers, acetals) check_reducible->check_acid_labile Yes hydrogenolysis Catalytic Hydrogenolysis (e.g., Pd/C, H₂) check_reducible->hydrogenolysis No transfer_hydrogenolysis Transfer Hydrogenolysis (e.g., Pd/C, 1,4-cyclohexadiene) check_reducible->transfer_hydrogenolysis Yes (some tolerance) check_oxidizable Are easily oxidizable groups present? (e.g., phenols, thiols) check_acid_labile->check_oxidizable Yes lewis_acid Lewis Acid Cleavage (e.g., BCl₃·SMe₂, TMSI) check_acid_labile->lewis_acid No check_reducible_ketones Are reducible carbonyls or esters present? check_oxidizable->check_reducible_ketones Yes oxidative Oxidative Cleavage (e.g., DDQ, CAN) check_oxidizable->oxidative No check_reducible_ketones->oxidative Yes reductive Reductive Cleavage (e.g., Na/NH₃) check_reducible_ketones->reductive No

Decision workflow for selecting a BOM deprotection method.

References

Unraveling the Alkylating Potential of ((3-Chloropropoxy)methyl)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. While a vast array of alkylating agents are commercially available, this guide focuses on a comparative analysis of ((3-Chloropropoxy)methyl)benzene, exploring its potential advantages and characteristics in relation to more conventional alkylating agents.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₃ClO, is a bifunctional molecule containing both a chloropropyl group and a benzyloxymethyl moiety. Its primary utility in organic synthesis lies in its role as a precursor for the introduction of the benzyloxymethyl (BOM) protecting group, a common strategy to mask the reactivity of hydroxyl and amine functionalities during multi-step syntheses. The BOM group is valued for its stability under a range of conditions and its relatively mild cleavage requirements.

Theoretical Advantages Over Other Alkylating Agents

Reduced Volatility and Handling: Compared to highly volatile and often lachrymatory alkylating agents such as benzyl bromide, this compound possesses a higher molecular weight and boiling point, making it potentially easier and safer to handle in a laboratory setting.

Alternative for in situ Generation of BOM-Cl: Benzyloxymethyl chloride (BOM-Cl) is a potent and widely used reagent for introducing the BOM protecting group. However, it is also a suspected carcinogen and is highly reactive, making its handling and storage challenging. This compound could serve as a more stable precursor from which the reactive alkylating species can be generated in situ, thereby avoiding the need to handle BOM-Cl directly.

Modified Reactivity and Selectivity: The presence of the propoxy linker and the benzyloxy group can influence the reactivity of the chloropropyl moiety. This could potentially lead to different selectivity profiles in complex molecules with multiple nucleophilic sites compared to more straightforward alkyl halides.

Comparative Data: A Glimpse into Reactivity

Direct experimental data comparing the alkylation efficiency of this compound with other agents is scarce. However, we can infer some general trends based on fundamental chemical principles and data from analogous structures. The following table provides a qualitative comparison.

Alkylating AgentTypical SubstratesLeaving GroupRelative Reactivity (Predicted)Key Considerations
This compound Alcohols, Phenols, AminesChlorideModeratePotential for improved handling and safety; may require more forcing conditions.
Benzyl Bromide Alcohols, Phenols, Amines, CarboxylatesBromideHighHighly reactive, lachrymatory, often leads to high yields under mild conditions.
Benzyloxymethyl Chloride (BOM-Cl) Alcohols, Phenols, AminesChlorideHighPotent reagent for BOM protection, but is a suspected carcinogen and requires careful handling.
Methyl Iodide Wide range of nucleophilesIodideVery HighHighly reactive and volatile methylating agent; a known carcinogen.

Experimental Protocols: A General Approach to BOM Protection

While a specific, validated protocol for the use of this compound in BOM protection is not widely published, a general procedure can be adapted from established methods for BOM protection using BOM-Cl. The key difference would likely be the reaction conditions required to achieve satisfactory yields.

General Protocol for O-Alkylation (BOM Protection) of a Phenol

1. Materials:

  • Phenol substrate

  • This compound

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))

  • Quenching agent (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

2. Procedure:

  • To a solution of the phenol in the chosen anhydrous solvent, add the base at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the phenoxide.

  • Add this compound to the reaction mixture.

  • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of the quenching agent.

  • Extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of the Alkylation Workflow

The following diagram illustrates a generalized workflow for an alkylation reaction, which would be applicable to the use of this compound.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification Reactants Nucleophile + Base Add_Alkylating_Agent Add this compound Reactants->Add_Alkylating_Agent Solvent Anhydrous Solvent Solvent->Add_Alkylating_Agent Reaction_Conditions Stirring / Heating Add_Alkylating_Agent->Reaction_Conditions Quench Quench Reaction Reaction_Conditions->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Alkylated Product Purify->Product

Caption: Generalized workflow for an alkylation reaction.

Signaling Pathway of Nucleophilic Substitution

The fundamental reaction pathway for the alkylation of a nucleophile with this compound is a nucleophilic substitution, likely proceeding via an Sₙ2 mechanism.

SN2_Mechanism Nucleophile Nu⁻ Transition_State [Nu---CH₂(R)---Cl]⁻ Nucleophile->Transition_State Attack Alkyl_Halide R-CH₂-Cl Alkyl_Halide->Transition_State Product Nu-CH₂-R Transition_State->Product Bond Formation Leaving_Group Cl⁻ Transition_State->Leaving_Group Bond Breaking

Caption: Sₙ2 mechanism for nucleophilic substitution.

Conclusion

This compound presents itself as a potentially valuable, albeit under-documented, alternative in the synthetic chemist's toolkit. Its likely advantages in handling and safety, particularly as a surrogate for the more hazardous benzyloxymethyl chloride, warrant further investigation. However, the lack of direct comparative experimental data necessitates a careful, case-by-case evaluation by researchers. The development and publication of optimized protocols and comparative yield and selectivity data would be invaluable in establishing the practical utility of this reagent in the broader scientific community. Until such data becomes more widely available, its use will likely be driven by specific needs for a less volatile or hazardous precursor for the introduction of the benzyloxymethyl protecting group.

Spectroscopic data comparison of ((3-Chloropropoxy)methyl)benzene and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Data of ((3-Chloropropoxy)methyl)benzene and its Analogues

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of chemical compounds is paramount for structure elucidation, purity assessment, and quality control. This guide provides a comparative analysis of the spectroscopic data for this compound and its bromo- and iodo-analogues. The data presented is a collation of experimental and predicted values from various sources.

Molecular Properties

A fundamental starting point for any spectroscopic analysis is the confirmation of the molecular formula and weight.

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₀H₁₃ClO184.66[1]
((3-Bromopropoxy)methyl)benzeneC₁₀H₁₃BrO229.12[2]
((3-Iodopropoxy)methyl)benzeneC₁₀H₁₃IO276.11

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a comparison of the predicted ¹H and ¹³C NMR spectral data for this compound and its analogues. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data
AssignmentThis compound (Predicted)((3-Bromopropoxy)methyl)benzene (Predicted)((3-Iodopropoxy)benzene (Experimental/Predicted)MultiplicityIntegration
Ar-H~7.25-7.35~7.25-7.35~6.90-7.35[3]m5H
O-CH₂-Ar~4.50~4.50~4.50s2H
O-CH₂-CH₂~3.65~3.60~4.13[3]t2H
CH₂-X (Cl,Br,I)~3.60~3.50~3.30-3.40[3]t2H
CH₂-CH₂-CH₂~2.05~2.10~2.20-2.30[3]p2H
¹³C NMR Data
AssignmentThis compound (Predicted)((3-Bromopropoxy)methyl)benzene (Predicted)((3-Iodopropoxy)benzene (Predicted)
Ar C-O~138~138~138
Ar C-H (ipso)~128.5~128.5~128.5
Ar C-H (ortho)~127.8~127.8~127.8
Ar C-H (para)~127.6~127.6~127.6
O-CH₂-Ar~73~73~73
O-CH₂-CH₂~68~68~68
CH₂-X (Cl,Br,I)~41~30~5-15[3]
CH₂-CH₂-CH₂~32~32~32

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands.

Functional GroupVibration ModeThis compound (Predicted) (cm⁻¹)((3-Bromopropoxy)methyl)benzene (Predicted) (cm⁻¹)((3-Iodopropoxy)benzene (Predicted) (cm⁻¹)
C-H (aromatic)Stretching3050-31503050-31503050-3150[4]
C-H (aliphatic)Stretching2850-30002850-30002850-3000[3][4]
C=C (aromatic)Stretching1450-16001450-16001450-1600[4]
C-O (ether)Stretching1000-13001000-13001000-1300[3][4]
C-ClStretching600-800--
C-BrStretching-500-600-
C-IStretching--500-600[3][4]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation.

FragmentThis compound (m/z)((3-Bromopropoxy)methyl)benzene (m/z)((3-Iodopropoxy)benzene (m/z)
[M]⁺184/186228/230276
[M-CH₂CH₂CH₂X]⁺919191
[C₆H₅CH₂]⁺919191
[M-X]⁺149149149
[C₆H₅]⁺777777[4]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a satisfactory signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.[4] Proton decoupling is typically used to simplify the spectrum to show a single peak for each unique carbon atom.[4]

  • Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the sample directly onto the ATR crystal.[4]

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[4] A background spectrum should be collected and subtracted from the sample spectrum to minimize interference from atmospheric CO₂ and water.[4]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be achieved via direct injection or through a gas chromatography (GC) column for separation prior to analysis (GC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Impact (EI) is a common hard ionization method that provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) can also be used, which often help in identifying the molecular ion peak.[4]

  • Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion to generate the mass spectrum.[4]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Final Report

Caption: Workflow for Spectroscopic Analysis.

References

Alternative protecting groups for phenols stable to Grignard reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidic proton of a phenolic hydroxyl group is incompatible with the strongly basic and nucleophilic nature of Grignard reagents, necessitating the use of protecting groups in synthetic sequences involving these reagents.[1][2] The ideal protecting group for such applications must be easily introduced and removed in high yields, and most importantly, remain inert during the Grignard reaction. This guide provides a comparative analysis of three commonly employed protecting groups for phenols that exhibit stability towards Grignard reagents: Methoxymethyl (MOM) ether, tert-Butyldimethylsilyl (TBDMS) ether, and Tetrahydropyranyl (THP) ether.

Comparison of Protecting Group Performance

The selection of an appropriate protecting group is contingent on several factors, including the specific reaction conditions, the presence of other functional groups, and the desired deprotection strategy. The following tables summarize quantitative data for the protection and deprotection of phenols using MOM, TBDMS, and THP ethers, as well as illustrative yields from subsequent cross-coupling reactions that utilize Grignard or related organometallic reagents.

Table 1: Comparison of Phenol Protection Efficiencies

Protecting GroupReagents and ConditionsSolventTimeYield (%)Reference(s)
MOM MOMCl, i-Pr₂NEtCH₂Cl₂3 - 8 h85 - 98%[3]
MOMCl, NaHDMF2 h74 - 96%[3]
TBDMS TBDMSCl, ImidazoleDMF3 h94%
TBDMSCl, Imidazole (Solvent-free, Microwave)N/A~4 minHigh
THP DHP, PPTSCH₂Cl₂30 min>99%
DHP, 2,4,6-Trichloro[4][5][6]triazineCH₃CN20 min98%

Table 2: Comparison of Deprotection Conditions and Yields

Protecting GroupReagents and ConditionsSolventTimeYield (%)Reference(s)
MOM HClH₂O, MeOH3 days (RT)85%[3]
ZnBr₂, n-PrSHCH₂Cl₂< 10 minHigh
NaHSO₄-SiO₂CH₂Cl₂RTHigh
TBDMS HClH₂O, MeCN3 h (RT)95%
KHF₂MeOH30 min (RT)High
SnCl₂ (Microwave)N/A5 - 7 min82 - 91%
THP HClH₂O, THF8 h89%
LiCl, H₂ODMSO6 h (90 °C)Excellent
PdCl₂(MeCN)₂CH₃CNRTGood to Excellent

Table 3: Illustrative Yields in Cross-Coupling Reactions with Grignard or Related Reagents

Protected Phenol SubstrateCoupling PartnerCatalyst SystemReaction TypeYield (%)Reference(s)
MOM-protected bromophenol derivativeOrganozinc reagentPd₂(dba)₃/XPhosNegishi69 - 91%[7]
TBDMS-protected bromophenol derivativePhenylmagnesium bromideNiCl₂(dppf)KumadaNot specified, but successful reaction reported
THP-protected vinyl halideAlkyl-Grignard reagentPd catalystKumadaGood to Excellent[5]

Note: The yields in Table 3 are from different literature sources with varying substrates and reaction conditions and are intended to be illustrative of the stability of the protecting groups rather than a direct quantitative comparison.

Experimental Protocols

Detailed methodologies for the protection and deprotection of a generic phenol are provided below to allow for a comprehensive understanding of the experimental procedures.

Methoxymethyl (MOM) Ether

Protection Protocol: To a solution of the phenol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added N,N-diisopropylethylamine (DIPEA) (1.5 equiv). The mixture is cooled to 0 °C, and methoxymethyl chloride (MOMCl) (1.2 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 3-8 hours. Upon completion, the reaction is quenched with water and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[3]

Deprotection Protocol (Acidic): The MOM-protected phenol (1.0 equiv) is dissolved in a mixture of methanol and water. A catalytic amount of concentrated hydrochloric acid is added, and the reaction is stirred at room temperature or gently heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected phenol.

tert-Butyldimethylsilyl (TBDMS) Ether

Protection Protocol: To a solution of the phenol (1.0 equiv) in anhydrous dimethylformamide (DMF) is added imidazole (2.0 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv). The reaction mixture is stirred at room temperature for 3 hours. The reaction is then quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.

Deprotection Protocol (Fluoride-mediated): The TBDMS-protected phenol (1.0 equiv) is dissolved in tetrahydrofuran (THF). A solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1 M in THF) is added, and the reaction is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the phenol.

Tetrahydropyranyl (THP) Ether

Protection Protocol: To a solution of the phenol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) is added 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). The reaction is stirred at room temperature for 30 minutes. The reaction mixture is then diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography.

Deprotection Protocol (Acidic): The THP-protected phenol (1.0 equiv) is dissolved in a mixture of tetrahydrofuran (THF) and water. A catalytic amount of a strong acid, such as hydrochloric acid, is added. The reaction is stirred at room temperature for several hours until completion as monitored by TLC. The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to give the deprotected phenol.

Visualizing the Workflow and Reactions

The following diagrams illustrate the general workflow for utilizing a protecting group in a synthesis involving a Grignard reaction, as well as the specific protection and deprotection reactions for MOM, TBDMS, and THP ethers.

G cluster_workflow General Workflow start Phenol-containing Starting Material protection Protection of Phenolic -OH start->protection Introduce PG grignard Grignard Reaction protection->grignard Use protected phenol deprotection Deprotection grignard->deprotection Remove PG product Final Product deprotection->product

Caption: General workflow for using a protecting group (PG) in a Grignard reaction sequence.

ProtectionDeprotection cluster_MOM MOM Protection & Deprotection cluster_TBDMS TBDMS Protection & Deprotection cluster_THP THP Protection & Deprotection phenol_mom Ar-OH protected_mom Ar-O-MOM phenol_mom->protected_mom MOMCl, Base deprotected_mom Ar-OH protected_mom->deprotected_mom Acid phenol_tbdms Ar-OH protected_tbdms Ar-O-TBDMS phenol_tbdms->protected_tbdms TBDMSCl, Base deprotected_tbdms Ar-OH protected_tbdms->deprotected_tbdms F⁻ or Acid phenol_thp Ar-OH protected_thp Ar-O-THP phenol_thp->protected_thp DHP, Acid deprotected_thp Ar-OH protected_thp->deprotected_thp Acid

Caption: Protection and deprotection schemes for MOM, TBDMS, and THP ethers of phenols.

Conclusion

The choice of a protecting group for a phenol in a synthetic sequence involving a Grignard reagent is a critical decision that can significantly impact the overall efficiency and success of the synthesis. MOM, TBDMS, and THP ethers are all viable options that demonstrate stability under Grignard reaction conditions.

  • MOM ethers are robust and can be introduced in high yields, but their deprotection typically requires acidic conditions.

  • TBDMS ethers offer the advantage of being cleavable under non-acidic conditions using a fluoride source, providing an orthogonal deprotection strategy.

  • THP ethers are easily introduced and stable to a wide range of conditions, but their removal also relies on acidic hydrolysis.

The selection among these should be based on the specific requirements of the synthetic route, including the presence of other acid- or base-labile functional groups and the desired overall synthetic strategy. The provided data and protocols serve as a guide to aid in this decision-making process.

References

A Comparative Guide to Modern Synthetic Methods for Unsymmetrical Ethers

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of unsymmetrical ethers is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical, agrochemical, and materials science industries. The ether linkage is a key structural motif in numerous biologically active molecules and functional materials. Over the years, a variety of synthetic methods have been developed, ranging from classical nucleophilic substitution reactions to more recent transition-metal-catalyzed cross-couplings and C-H functionalization approaches. This guide provides a comparative overview of the most prominent modern methods for the synthesis of unsymmetrical ethers, complete with experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Williamson Ether Synthesis

The Williamson ether synthesis, first reported in 1850, remains a widely used and versatile method for preparing unsymmetrical ethers. The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[1]

Advantages:

  • Broad substrate scope for the alcohol component.

  • Relatively simple and well-established procedure.

Disadvantages:

  • Limited to primary and some secondary alkyl halides to avoid competing elimination reactions.[2]

  • Requires stoichiometric amounts of a strong base.

  • Can have low yields for sterically hindered substrates.[3]

Comparative Performance Data
EntryAlcoholAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenolBenzyl chlorideK₂CO₃AcetoneReflux895[4]
24-EthylphenolMethyl iodideNaOHDichloromethaneReflux1~78[5]
32-Naphthol1-BromobutaneNaOHEthanolReflux185-95[6]
4AcetaminophenIodoethaneK₂CO₃2-ButanoneReflux178[4]
Experimental Protocol: Synthesis of 2-Butoxynaphthalene
  • To a 5 mL conical reaction vial equipped with a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol.

  • Commence stirring and add 87 mg of crushed solid sodium hydroxide.

  • Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.

  • Allow the solution to cool to at least 60 °C and then add 0.15 mL of 1-bromobutane via syringe.

  • Reheat the reaction to reflux for 50 minutes.

  • After cooling, transfer the contents to a small Erlenmeyer flask and add ice and cold water to precipitate the product.

  • Collect the solid product by vacuum filtration.[6]

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack ROH Alcohol (ROH) RO_minus Alkoxide (RO⁻) ROH->RO_minus + Base Base Strong Base (e.g., NaH) Transition_State [RO···R'···X]⁻ RO_minus->Transition_State R_prime_X Alkyl Halide (R'X) R_prime_X->Transition_State ROR_prime Unsymmetrical Ether (ROR') Transition_State->ROR_prime X_minus Halide Ion (X⁻) Transition_State->X_minus

Caption: Mechanism of the Williamson Ether Synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction used for the synthesis of diaryl ethers from an aryl halide and a phenol.[7] Traditional Ullmann conditions often required harsh reaction conditions, but modern advancements have led to milder and more efficient protocols.[8][9]

Advantages:

  • Effective for the synthesis of diaryl ethers, which are difficult to prepare via Williamson synthesis.

  • Modern protocols allow for milder reaction conditions.

Disadvantages:

  • Often requires high temperatures.

  • Can require stoichiometric amounts of copper, though catalytic versions are now common.

  • Substrate scope can be limited by electronic effects.[8]

Comparative Performance Data
EntryAryl HalidePhenolCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromonitrobenzenePhenolCuI (10 mol%)K₃PO₄Acetonitrile802492[10]
22-Bromonaphthalenep-CresolCuIPPh₃ (5 mol%)K₂CO₃Toluene1002485[8]
34-IodobenzonitrilePhenolCu₂O (5 mol%)Cs₂CO₃Acetonitrile801295[9]
43-ChlorobenzonitrileSodium PhenateCuClAnisole155670[11]
Experimental Protocol: Synthesis of 4-Nitrophenyl Phenyl Ether
  • In an oven-dried reaction vessel, combine 4-bromonitrobenzene (1.0 mmol), phenol (1.2 mmol), K₃PO₄ (2.0 mmol), and CuI (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (5 mL) to the vessel.

  • Heat the mixture to 80 °C and stir under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by TLC or GC.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Ullmann_Condensation ArX Aryl Halide (Ar-X) Intermediate1 Ar-Cu(III)-X(OAr') ArX->Intermediate1 + Cu(I), Oxidative Addition Ar_prime_OH Phenol (Ar'-OH) Ar_prime_OH->Intermediate1 + Base, Ligand Exchange Cu_cat Cu(I) Catalyst Cu_cat->ArX Base Base ArOAr_prime Diaryl Ether (Ar-O-Ar') Intermediate1->ArOAr_prime Reductive Elimination

Caption: Simplified Catalytic Cycle for the Ullmann Condensation.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling is a palladium-catalyzed cross-coupling reaction that has become a powerful alternative to the Ullmann condensation for the synthesis of diaryl ethers.[12][13] It generally proceeds under milder conditions and has a broader substrate scope.[14][15]

Advantages:

  • Milder reaction conditions compared to the Ullmann condensation.

  • Broader substrate scope, including electron-rich and sterically hindered aryl halides.[12]

  • High functional group tolerance.

Disadvantages:

  • Requires expensive palladium catalysts and phosphine ligands.

  • Can be sensitive to air and moisture.

Comparative Performance Data
EntryAryl HalidePhenolCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenolPd(OAc)₂ / SPhosK₃PO₄Toluene1001698[12]
21-Bromo-4-tert-butylbenzene4-MethoxyphenolPd₂(dba)₃ / XPhosCs₂CO₃Toluene1101895[12]
32-Bromotoluene2,6-DimethylphenolPd(OAc)₂ / RuPhosK₃PO₄Toluene1002485[12]
44-BromobenzonitrilePhenolPdCl₂ / Ligand A1KOt-ButBuOH80 (MW)0.1392[16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
  • To an oven-dried reaction tube, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with an organic solvent, wash, dry, and concentrate.

  • Purify by flash column chromatography.[12]

Buchwald_Hartwig_Coupling Pd0L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd0L2->Oxidative_Addition + ArX ArX Aryl Halide (Ar-X) Ar_prime_OH Phenol (Ar'-OH) Base Base Ligand_Exchange Ar-Pd(II)(OAr')L₂ Oxidative_Addition->Ligand_Exchange + Ar'OH, Base ArOAr_prime Diaryl Ether (Ar-O-Ar') Ligand_Exchange->ArOAr_prime Reductive Elimination Dehydrative_Etherification R_OH Alcohol 1 (R-OH) Activated_Complex [R-OH-Catalyst] R_OH->Activated_Complex + Catalyst R_prime_OH Alcohol 2 (R'-OH) Catalyst Catalyst (e.g., Fe(III)) Carbocation R⁺ Activated_Complex->Carbocation - H₂O ROR_prime Unsymmetrical Ether (ROR') Carbocation->ROR_prime + R'-OH Reductive_Etherification Carbonyl Aldehyde/Ketone Hemiacetal Hemiacetal/Hemiketal Carbonyl->Hemiacetal + Alcohol Alcohol Alcohol Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium - H₂O Ether Unsymmetrical Ether Oxocarbenium->Ether + Reductant Reductant Reducing Agent

References

Safety Operating Guide

Proper Disposal of ((3-Chloropropoxy)methyl)benzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, immediate safety and logistical information for the proper disposal of ((3-Chloropropoxy)methyl)benzene (CAS Number: 26420-79-1), a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Hazard Profile

Quantitative Data for Disposal Planning

Proper waste management requires an understanding of key quantitative parameters. The following table summarizes essential data for this compound.

PropertyValueReference
CAS Number26420-79-1[2][3][4][5]
Molecular FormulaC10H13ClO[2][3][4][5][6]
Molecular Weight184.66 g/mol [2][4][5]
AppearanceLiquid (presumed)[1]
EPA Hazardous Waste CodeF002 (as a spent halogenated solvent)[7][8][9]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11][12]

1. Waste Segregation:

  • Crucial First Step: Segregate waste containing this compound into a dedicated "Halogenated Organic Waste" stream.[11][12]

  • Avoid Mixing: Do not mix with non-halogenated organic waste. The disposal of mixed waste is significantly more expensive and complex.[11]

2. Waste Collection and Containerization:

  • Container Selection: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. The original container, if in good condition, can be used.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." List all constituents and their approximate percentages if it is a mixed waste stream.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is kept closed except when adding waste.

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, and glassware, must also be disposed of as halogenated hazardous waste.

  • Empty Containers: To be considered "empty," a container must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected and disposed of as halogenated hazardous waste.[10] After rinsing, the container label should be defaced, and it can then be disposed of as non-hazardous waste, in accordance with institutional policies.

4. Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not transport hazardous waste yourself.[10]

  • Documentation: Complete all required hazardous waste disposal forms as per your institution's and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

Personal protective equipment for handling ((3-Chloropropoxy)methyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for ((3-Chloropropoxy)methyl)benzene (CAS No. 26420-79-1) was not available through the conducted search. The following guidance is based on the chemical structure and safety information for structurally related compounds, such as other halogenated ethers and aromatic compounds. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn whenever there is a risk of splashing. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)Nitrile gloves are suitable for protection against solvents, oils, and limited exposure to acids and bases.[1] For prolonged or direct contact, heavier-duty gloves like Neoprene or Butyl rubber are recommended.[2][3] Always inspect gloves for tears or punctures before use.
Lab coat or chemical-resistant apronA flame-retardant and chemical-resistant lab coat should be worn to protect against splashes and contamination of personal clothing.
Closed-toe shoesShoes should be made of a non-porous material to prevent absorption of any spills.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hoodEngineering controls such as a fume hood are the primary method for controlling inhalation exposure.[4]
Air-purifying respirator with organic vapor cartridgesIf work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator is necessary.[5]

II. Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

A. Handling Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

    • Confirm that a chemical spill kit appropriate for chlorinated solvents is available.

    • Review this guide and any available safety information before beginning work.

  • Chemical Handling:

    • All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

    • Avoid direct contact with skin, eyes, and clothing.[4]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[6][7]

B. Storage Protocol:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep containers tightly sealed and clearly labeled with the chemical name and any hazard warnings.

  • Store away from heat, sparks, and open flames.[7]

III. Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately.[6][8] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]
Skin Contact Remove all contaminated clothing immediately.[6] Flush the affected skin with copious amounts of water for at least 15-20 minutes.[6][9][10] If irritation persists, seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[6][8][9] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

IV. Spill Management and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

A. Spill Management:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels to absorb the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.[6]

B. Disposal Plan:

  • This compound is a chlorinated hydrocarbon and must be disposed of as hazardous waste.

  • Collect all waste, including contaminated absorbent materials and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Arrange for disposal through your institution's environmental health and safety office or a licensed chemical waste disposal company.[11][12][13]

V. Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood & Materials prep_ppe->prep_setup handle_chem Conduct Experiment in Fume Hood prep_setup->handle_chem prep_sds Review Safety Information prep_sds->prep_ppe cleanup_decon Decontaminate Work Area handle_chem->cleanup_decon disposal_collect Collect Hazardous Waste handle_chem->disposal_collect cleanup_store Store Chemical Properly cleanup_decon->cleanup_store cleanup_ppe Remove & Dispose of PPE cleanup_store->cleanup_ppe disposal_label Label Waste Container disposal_collect->disposal_label disposal_contact Arrange for Professional Disposal disposal_label->disposal_contact

Caption: Workflow for the safe handling of this compound.

References

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